Nidulalin A
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C16H14O6/c1-8-6-10(17)13-11(7-8)22-16(15(20)21-2)9(14(13)19)4-3-5-12(16)18/h3-7,12,17-18H,1-2H3/t12-,16+/m1/s1 |
InChI Key |
BVPTZDRKEDPTOX-WBMJQRKESA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O[C@@]3([C@@H](C=CC=C3C2=O)O)C(=O)OC)O |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3(C(C=CC=C3C2=O)O)C(=O)OC)O |
Synonyms |
F 390 F-390 nidulalin A |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Nidulalin A?
An In-depth Technical Guide to Nidulalin A for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound is a naturally occurring dihydroxanthone, dienone compound isolated from various fungal species, including Emericella nidulans var lata and Penicillium species.[1][2][3] It has garnered significant interest within the scientific community due to its potent biological activities, including antitumor, antimicrobial, and immunomodulatory effects.[1][3] Notably, it functions as a DNA topoisomerase II inhibitor.[1][4] This document provides a comprehensive overview of the chemical structure, biological properties, and synthesis of this compound.
Chemical Structure and Properties
This compound is characterized by a dihydroxanthone skeleton.[2] Its formal chemical name is methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate.[2] The molecule consists of a tricyclic system with hydroxy, methyl, and methoxycarbonyl functional groups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | [2] |
| Molecular Weight | 302.28 g/mol | [2] |
| IUPAC Name | methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4H-xanthene-4a-carboxylate | [2] |
| CAS Number | 162901-86-2 | [2] |
| ChEBI ID | CHEBI:66625 | [2] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its antitumor properties being the most prominent. It is a potent inhibitor of DNA topoisomerase II, an enzyme crucial for DNA replication and transcription in cancer cells.[1][4]
Quantitative Biological Data
| Activity | Cell Line/Target | IC₅₀ | Source |
| DNA Topoisomerase II Inhibition | - | 2.2 µM | [4] |
| Cytotoxicity | Human and Murine Tumour Cell Lines | Not Specified | [2] |
Signaling Pathway
The primary mechanism of action for this compound's antitumor effect is through the inhibition of DNA topoisomerase II. This inhibition disrupts the DNA ligation-religation process, leading to the accumulation of double-strand breaks in the DNA of cancer cells, which ultimately triggers apoptosis.
Experimental Protocols
Isolation of this compound
The isolation of this compound has been reported from the fungus Emericella nidulans. The general procedure involves the cultivation of the fungus on a suitable medium, followed by extraction of the fungal mycelium and culture broth with an organic solvent. The crude extract is then subjected to various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound. The structure is then confirmed using spectroscopic methods including mass spectrometry, 1D- and 2D-NMR.[3]
Chemical Synthesis of this compound
A concise, four-step de novo synthesis of (±)-nidulalin A has been developed.[1][5] The key steps of this synthetic route are outlined below.
-
Chromone Ester Activation : The synthesis commences with the activation of a chromone ester substrate using allyl triflate.[1][5]
-
Vinylogous Addition : This is followed by a vinylogous addition to rapidly construct the core scaffold of this compound.[1][5]
-
Ketone Desaturation : A crucial step involves the desaturation of a γ,δ-unsaturated ketone using Bobbitt's oxoammonium salt.[1][5]
-
Asymmetric Synthesis : An asymmetric synthesis of this compound can be achieved through the acylative kinetic resolution (AKR) of chiral, racemic 2H-nidulalin A.[1][6]
Dimerization to Nidulaxanthone A
This compound serves as the monomeric precursor for the biosynthesis of Nidulaxanthone A, a dimeric dihydroxanthone with an unprecedented heptacyclic ring system.[1][6][7] This dimerization occurs via a stereoselective Diels-Alder reaction.[1][6] The chemical dimerization of enantioenriched this compound to Nidulaxanthone A has been achieved under solvent-free, thermolytic conditions.[6]
Conclusion
This compound is a fascinating natural product with significant therapeutic potential, particularly in the realm of oncology. Its well-defined chemical structure and mechanism of action make it an attractive lead compound for further drug development. The development of a concise synthetic route will undoubtedly facilitate the generation of analogs for structure-activity relationship studies and further biological evaluation.
References
- 1. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C16H14O6 | CID 9926413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Nidulalin A: A Technical Guide to its Physicochemical Properties and Biological Activity
For Immediate Release
[City, State] – [Date] – Nidulalin A, a dihydroxanthone natural product, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action as a DNA topoisomerase II inhibitor, and detailed experimental protocols for its isolation and biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Core Physical and Chemical Properties of this compound
This compound is a member of the xanthone class of compounds, characterized by a dihydroxanthone skeleton.[1] It is isolated from fungal species such as Emericella nidulans var lata and Penicillium.[1] The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | --INVALID-LINK--[1] |
| Molecular Weight | 302.28 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4H-xanthene-4a-carboxylate | --INVALID-LINK--[1] |
| Melting Point | ~120 °C | --INVALID-LINK--[1][2] |
| Appearance | Not explicitly stated; likely a solid at room temperature. | Inferred from melting point. |
| Solubility | No quantitative data available. Inferred to be soluble in organic solvents like dichloromethane and toluene for reaction purposes. | --INVALID-LINK--[1] |
| XLogP3 | 2.6 | --INVALID-LINK--[3] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques.
NMR Spectroscopy
The ¹H and ¹³C NMR spectral data are crucial for the structural confirmation of this compound.
¹H NMR (in CD₃OD): Data available in referenced literature.[4]
¹³C NMR (in CD₃OD): Data available in referenced literature.[4]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound.
-
HRESIMS: Data available in referenced literature.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the this compound molecule.
-
IR (neat): Data available in referenced literature.[4]
Biological Activity and Mechanism of Action
This compound exhibits potent antitumor and cytotoxic activities, primarily through the inhibition of DNA topoisomerase II (Topo II).[1][5] It has an IC₅₀ value of 2.2 μM against this enzyme.[1][5]
DNA topoisomerases are essential enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes.[6][7] Topo II functions by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then religating the break.[8]
This compound acts as a Topo II poison. It stabilizes the covalent complex formed between Topo II and DNA, known as the cleavage complex, by inhibiting the religation step.[6][7] This leads to an accumulation of DNA double-strand breaks, which, if not repaired, can trigger apoptosis and cell death.[7]
Experimental Protocols
Isolation of this compound from Emericella nidulans
The following is a general protocol for the isolation of this compound from fungal cultures. Specific details may vary based on the fungal strain and culture conditions.
-
Fermentation:
-
Inoculate a suitable liquid medium (e.g., potato dextrose broth) with a culture of Emericella nidulans.
-
Incubate the culture for a period of 10-14 days at approximately 30°C with shaking.
-
-
Extraction:
-
After incubation, dry and pulverize the fungal medium.
-
Extract the pulverized medium with an organic solvent such as ethyl acetate. Sonication can be used to improve extraction efficiency.
-
Filter the extract to remove solid fungal biomass.
-
-
Purification:
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to column chromatography on silica gel.
-
Elute with a gradient of organic solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the different components.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing the pure compound and evaporate the solvent to yield this compound.
-
DNA Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This protocol is a standard method to assess the inhibitory activity of compounds against Topo II.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 8.0)
-
120 mM KCl
-
10 mM MgCl₂
-
0.5 mM ATP
-
0.5 mM DTT
-
300 ng of supercoiled plasmid DNA (e.g., pBR322)
-
The test compound (this compound) at various concentrations. A solvent control (e.g., DMSO) should also be included.
-
-
-
Enzyme Reaction:
-
Add 0.3 units of human DNA topoisomerase II to the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
-
Interpretation of Results:
-
In the absence of an inhibitor, Topo II will relax the supercoiled DNA, resulting in a band corresponding to the relaxed circular form.
-
An effective inhibitor like this compound will prevent this relaxation, and the DNA will remain in its supercoiled form.
-
The intensity of the supercoiled and relaxed DNA bands can be quantified to determine the IC₅₀ value of the inhibitor.
-
Synthetic Approaches
The total synthesis of this compound has been achieved, providing a means to produce the compound and its analogs for further study.[9] Key synthetic strategies include:
-
Allyl triflate activation of a chromone ester followed by vinylogous addition to construct the core scaffold.[1][2]
-
Ketone desaturation using Bobbitt's oxoammonium salt. [1][2]
-
Asymmetric synthesis through acylative kinetic resolution of a chiral, racemic precursor.[1][2]
These synthetic routes offer opportunities for the medicinal chemistry optimization of this compound to improve its therapeutic potential.
Conclusion
This compound is a promising natural product with significant potential as an anticancer agent due to its potent inhibition of DNA topoisomerase II. This guide provides a foundational understanding of its physicochemical properties, biological activity, and the experimental methodologies used for its study. Further research into its pharmacology, toxicology, and the development of synthetic analogs is warranted to fully explore its therapeutic applications.
References
- 1. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound | C16H14O6 | CID 9926413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Inhibition of DNA topoisomerases by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Topoisomerases: As target for anti-cancer drugs - Indian J Pharm Pharmacol [ijpp.org.in]
- 7. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The first total synthesis of this compound, a dihydroxanthone possessing multiple bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Nidulalin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Nidulalin A, a dihydroxanthone natural product with noted biological activity. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.
Introduction
This compound is a xanthone derivative isolated from microorganisms such as Emericella nidulans and Aspergillus species.[1] Its chemical structure, methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate, possesses a unique dihydroxanthone skeleton.[1] Understanding the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and further development in medicinal chemistry. This guide summarizes its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound were recorded in methanol-d4 (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-OH | 12.05 | s | |
| 2 | 6.38 | s | |
| 5 | 6.31 | s | |
| 7 | 7.30 | d | 1.6 |
| 10-CH₃ | 2.30 | s | |
| 11 | 3.03 | dd | 10.0, 1.6 |
| 12 | 3.41 | m | |
| 13 | 4.51 | d | 5.6 |
| 15-OCH₃ | 3.66 | s |
Data extracted from supplementary information of a study on Nidulaxanthone A.[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| 1 | 163.0 |
| 2 | 111.2 |
| 3 | 151.1 |
| 4 | 108.0 |
| 4a | 82.8 |
| 5a | 158.4 |
| 6 | 104.8 |
| 7 | 140.7 |
| 8 | 112.6 |
| 8a | 150.6 |
| 9 | 181.3 |
| 9a | 129.3 |
| 10-CH₃ | 22.5 |
| 11 | 39.4 |
| 12 | 33.9 |
| 13 | 70.9 |
| 14 (C=O) | 168.5 |
| 15-OCH₃ | 53.4 |
Data extracted from supplementary information of a study on Nidulaxanthone A.[2]
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the accurate mass of this compound, confirming its molecular formula.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₄O₆ |
| Exact Mass | 302.0790 |
| Ionization Mode | ESI |
While detailed fragmentation data for this compound is not extensively published, analysis of related dihydroxanthones suggests that common fragmentation pathways would involve the loss of water (H₂O), methoxy (-OCH₃), and carboxyl (-COOH) groups.
Infrared (IR) Spectroscopy
The IR spectrum of a compound provides information about its functional groups. For xanthones, characteristic absorption bands are observed for hydroxyl, carbonyl, and aromatic C=C stretching.
Table 4: Characteristic Infrared (IR) Absorption Bands for Xanthone Skeletons
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretching (phenolic) | 3600 - 3200 |
| C=O stretching (ketone) | 1680 - 1650 |
| C=C stretching (aromatic) | 1600 - 1450 |
| C-O stretching (ether) | 1280 - 1050 |
These are general absorption ranges for the xanthone scaffold and are expected to be present in the IR spectrum of this compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of natural products like this compound.
NMR Spectroscopy
-
Sample Preparation: A pure sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom.
-
2D NMR: Experiments such as COSY, HSQC, and HMBC are performed to aid in the complete assignment of proton and carbon signals.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, typically methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is acquired in positive or negative ion mode to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments can be performed to induce fragmentation and study the fragmentation pattern.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment or the KBr pellet is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow of this compound Spectroscopic Analysis.
References
Nidulalin A molecular formula and molecular weight
This guide provides an in-depth analysis of Nidulalin A, a naturally occurring xanthone derivative. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential biological activities of this compound.
Core Molecular Data
This compound possesses a distinct chemical structure that contributes to its biological activities. The fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | [1][2] |
| Molecular Weight | 302.28 g/mol | [1] |
| IUPAC Name | methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4H-xanthene-4a-carboxylate | [1] |
| ChEBI ID | CHEBI:66625 | [1] |
| PubChem CID | 9926413 | [1][2] |
Structural and Physicochemical Properties
This compound is classified as a member of the xanthone class of organic compounds. Its structure features a dihydroxanthone core with hydroxy groups at positions 4 and 8, a methyl group at position 6, and a methoxycarbonyl group at position 4a. The stereochemistry is defined as (4R,4aS).[1]
A comprehensive understanding of the molecule's behavior in various environments is crucial for experimental design and drug development.
| Physicochemical Property | Value |
| Exact Mass | 302.07903816 Da |
| Monoisotopic Mass | 302.079 g/mol |
| Topological Polar Surface Area | 93.1 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 2 |
| Complexity | 565 |
| XLogP3 | 2.6 |
Note: The physicochemical properties are computationally derived and sourced from PubChem.[1]
Experimental Protocols
Further research is required to delineate specific experimental protocols related to the biological activity of this compound. At present, detailed methodologies for its isolation or synthesis and its effects on signaling pathways are not publicly available. As research progresses, this section will be updated to include relevant experimental workflows.
Signaling Pathways and Logical Relationships
The specific signaling pathways modulated by this compound are a subject of ongoing research. To illustrate the potential interactions and experimental logic, a generalized workflow for investigating the bioactivity of a novel compound is presented below.
References
Nidulalin A: A Comprehensive Review of its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nidulalin A is a dihydroxanthone natural product first isolated from the fungus Emericella nidulans var. lata and has since been identified in other species of the Aspergillus genus.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, including antitumor, antimicrobial, and immunomodulatory properties.[1] Structurally, this compound belongs to the xanthone class of compounds, characterized by a tricyclic xanthen-9-one core. Its unique chemical architecture is believed to be the basis for its diverse biological functions, making it a promising candidate for further investigation in the context of drug discovery and development. This technical guide provides an in-depth review of the current literature on the biological activities of this compound, with a focus on its anticancer properties, mechanism of action, and relevant experimental methodologies.
Antitumor Activity
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, establishing its potential as an anticancer agent. The primary mechanism underlying its antitumor activity is the inhibition of DNA topoisomerase II, a critical enzyme involved in DNA replication and chromosome segregation.
Quantitative Analysis of Cytotoxic and Enzyme Inhibitory Activity
The inhibitory potency of this compound against DNA topoisomerase II and its cytotoxic effects on various cancer cell lines have been quantified in several studies. The following tables summarize the available quantitative data.
| Target | IC50 Value | Reference |
| DNA Topoisomerase II | 2.2 µM | [2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cell Type | IC50 Value | Reference |
| P388 | Murine Leukemia | Not available | |
| L1210 | Murine Leukemia | Not available |
Note: While literature states that this compound exhibits potent antitumour activity against both human and murine tumour cell lines, specific IC50 values for cell lines such as P388 and L1210 were not available in the reviewed literature.[1]
Mechanism of Action: DNA Topoisomerase II Inhibition
The primary molecular target of this compound in cancer cells is DNA topoisomerase II. This enzyme plays a crucial role in managing DNA topology by catalyzing the transient cleavage and re-ligation of double-stranded DNA. By inhibiting this enzyme, this compound disrupts essential cellular processes, ultimately leading to cell death.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the biological activity of this compound.
DNA Topoisomerase II Inhibition Assay
The inhibitory effect of this compound on DNA topoisomerase II can be determined by measuring the relaxation of supercoiled plasmid DNA.
Principle: DNA topoisomerase II relaxes supercoiled DNA. In the presence of an inhibitor, the relaxation process is hindered, and the supercoiled form of the DNA is retained. The different DNA topoisomers can be separated by agarose gel electrophoresis.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).
-
Enzyme Addition: Add purified human DNA topoisomerase II enzyme to the reaction mixture. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (solvent only).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the percentage of inhibition at each this compound concentration. The IC50 value is then calculated.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration.
Apoptosis and Signaling Pathways
While the primary mechanism of action of this compound is the inhibition of DNA topoisomerase II, this event triggers downstream signaling cascades that ultimately lead to programmed cell death, or apoptosis. The precise signaling pathways modulated by this compound are still under investigation. However, based on the known consequences of topoisomerase II inhibition, a putative pathway can be proposed.
Immunomodulatory Activity
In addition to its anticancer effects, this compound has been reported to possess immunomodulatory properties. However, the specific mechanisms and molecular targets involved in its immunomodulatory activity are not yet well-defined in the current scientific literature. Further research is required to elucidate how this compound interacts with the immune system, including its effects on cytokine production, immune cell proliferation, and differentiation.
Conclusion and Future Directions
This compound is a promising natural product with significant antitumor activity, primarily through the inhibition of DNA topoisomerase II. This review has summarized the available quantitative data and provided an overview of the key experimental protocols used to characterize its biological effects. While the primary mechanism of action is established, further research is needed to:
-
Determine the IC50 values of this compound against a broader panel of human and murine cancer cell lines.
-
Elucidate the specific signaling pathways involved in this compound-induced apoptosis and cell cycle arrest.
-
Investigate the molecular basis of its immunomodulatory activities.
A deeper understanding of these aspects will be crucial for the future development of this compound as a potential therapeutic agent. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this potent natural compound.
References
Unraveling the Antitumor Properties of Nidulalin A: A Technical Guide
For Immediate Release
A comprehensive analysis of the fungal metabolite Nidulalin A reveals its primary antitumor mechanism of action to be the potent inhibition of DNA topoisomerase II, a critical enzyme in cancer cell proliferation. This in-depth guide provides researchers, scientists, and drug development professionals with a detailed overview of the available data, experimental methodologies, and the underlying signaling pathways associated with this compound's anticancer activity.
Core Mechanism of Action: Inhibition of DNA Topoisomerase II
This compound, a dihydroxanthone derivative isolated from fungi of the Aspergillus genus, demonstrates significant potential as an antineoplastic agent. The central mechanism underlying its antitumor effects is the inhibition of DNA topoisomerase II (Topo II).[1] This enzyme plays a crucial role in managing DNA topology during replication and transcription. By inhibiting Topo II, this compound effectively disrupts these essential cellular processes, leading to cell death in rapidly dividing cancer cells.
Quantitative analysis has determined the half-maximal inhibitory concentration (IC50) of this compound against DNA topoisomerase II to be 2.2 µM .[1] This potent inhibitory activity underscores its potential as a lead compound for the development of novel cancer therapeutics.
Cytotoxic Activity
Quantitative Data Summary
| Compound | Target/Cell Line | Activity | Value | Reference |
| This compound | DNA Topoisomerase II | IC50 | 2.2 µM | [1] |
| F390B (this compound derivative) | DNA Topoisomerase II | IC50 | 16 µM | [1] |
| F390C (this compound derivative) | DNA Topoisomerase I | IC50 | 5.9 µM | [1] |
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the antitumor activity of this compound.
DNA Topoisomerase II Relaxation Assay
This assay is fundamental to determining the inhibitory effect of this compound on its primary molecular target.
Principle: DNA topoisomerase II relaxes supercoiled DNA. Inhibitors of this enzyme prevent this relaxation. The different topological states of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a buffer solution (typically 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, and 100 µg/ml albumin) supplemented with ATP.[4]
-
Compound Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with the solvent alone is also prepared.
-
Enzyme Addition: The reaction is initiated by the addition of human DNA topoisomerase IIα.
-
Incubation: The reaction is incubated at 37°C for a defined period, typically 30 minutes.[4]
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel (typically 1%) and subjected to electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the percentage of inhibition at each concentration of this compound. The IC50 value is then calculated.[4]
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]
Protocol:
-
Cell Plating: P388 murine leukemia cells are seeded into 96-well plates at a predetermined density (e.g., 0.5-1.0 x 10^5 cells/ml) and allowed to adhere or stabilize overnight.[6]
-
Compound Treatment: this compound is added to the wells at a range of concentrations. Control wells receive the vehicle (solvent) only.
-
Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[6]
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound compared to the control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. Inhibition of DNA topoisomerases by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H14O6 | CID 9926413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties | MDPI [mdpi.com]
- 4. inspiralis.com [inspiralis.com]
- 5. broadpharm.com [broadpharm.com]
- 6. texaschildrens.org [texaschildrens.org]
The Antimicrobial Potential of Nidulalin A: A Review of Current Knowledge
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current understanding of Nidulalin A, a dihydroxanthone derivative with noted biological activities. While initially reported to possess antimicrobial properties, a detailed quantitative analysis of its spectrum of activity remains elusive in publicly available literature. This document summarizes the existing information on this compound, focusing on its known biological roles and biosynthetic pathway, and highlights the gaps in our knowledge regarding its full antimicrobial potential.
This compound, isolated from fungi of the Penicillium and Emericella genera, has been identified as a metabolite with potential biological activities.[1] Primarily, it has been recognized for its potent antitumor activity against both human and murine tumor cell lines.[1] Despite its classification as an antimicrobial agent, specific data detailing its minimum inhibitory concentrations (MICs) against a range of microorganisms are not extensively documented in the available scientific literature.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex enzymatic process. A putative pathway has been proposed, outlining the key steps from precursor molecules to the final complex structure of this compound. Understanding this pathway is crucial for potential bioengineering efforts to enhance its production or generate novel analogs with improved therapeutic properties.
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols
Detailed experimental protocols for determining the antimicrobial spectrum of this compound are not available in the reviewed literature. However, standard methodologies for assessing antimicrobial activity would be applicable.
General Antimicrobial Susceptibility Testing Workflow
A general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound would involve the following steps. This is a standardized protocol and has not been specifically published for this compound.
References
Isolating and Purifying Nidulalin A: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Isolation and Purification of the Potent Antitumor Compound Nidulalin A from Fungal Sources.
This compound is a dihydroxanthone, a class of secondary metabolites produced by various fungi, including species of Emericella, Aspergillus, and Penicillium. This potent compound has garnered significant interest within the scientific community for its notable biological activities, including antitumor, antimicrobial, and DNA topoisomerase II inhibitory effects.[1] This guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from its fungal producers, tailored for a scientific audience.
Fungal Sources and Cultivation for this compound Production
This compound has been successfully isolated from several fungal species, most notably Emericella nidulans var lata (now commonly referred to as Aspergillus nidulans), Aspergillus quadrilineatus, and Aspergillus latus. The production of this compound is intrinsically linked to the specific fungal strain and the cultivation conditions employed. While specific optimization for this compound production is not extensively documented, general protocols for inducing secondary metabolite production in Aspergillus species can be effectively adapted.
Experimental Protocol: Fungal Cultivation
-
Strain Selection and Maintenance: Obtain a verified this compound-producing strain, such as Aspergillus nidulans, from a reputable culture collection. Maintain the strain on Potato Dextrose Agar (PDA) slants at 4°C for short-term storage. For long-term preservation, spore suspensions in 20% glycerol can be stored at -80°C.
-
Inoculum Preparation: Inoculate a PDA plate with the fungal strain and incubate at 28°C for 7-10 days until sporulation is observed. Prepare a spore suspension by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop. Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.
-
Fermentation: Inoculate a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or a specialized secondary metabolite production medium (see Table 1), with the spore suspension (typically 1-2% v/v). Incubate the culture in an orbital shaker at 28°C and 150 rpm for 14-21 days. Static liquid cultures can also be employed and may yield different metabolite profiles.
Table 1: Example of a Secondary Metabolite Production Medium for Aspergillus spp.
| Component | Concentration (g/L) |
| Glucose | 50.0 |
| Peptone | 10.0 |
| Yeast Extract | 5.0 |
| KH₂PO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| Trace Element Sol'n | 1.0 mL |
Extraction of this compound from Fungal Culture
Following the fermentation period, the next critical step is the efficient extraction of this compound from both the fungal mycelia and the culture broth. Ethyl acetate is a commonly used solvent for the extraction of moderately polar secondary metabolites like xanthones from fungal cultures.
Experimental Protocol: Extraction
-
Harvesting: Separate the fungal biomass (mycelia) from the culture broth by vacuum filtration through a cheesecloth or a similar filter.
-
Mycelial Extraction: Dry the harvested mycelia at 40-50°C or by lyophilization. Grind the dried mycelia into a fine powder. Macerate the powdered mycelia with ethyl acetate (e.g., 10 g of mycelia in 100 mL of solvent) for 24 hours at room temperature with occasional shaking. Repeat the extraction process three times to ensure complete recovery of the compound.
-
Broth Extraction: Perform a liquid-liquid extraction on the culture filtrate using an equal volume of ethyl acetate. Repeat this extraction three times.
-
Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
The crude extract contains a complex mixture of metabolites, necessitating a multi-step purification process to isolate this compound. This typically involves a combination of chromatographic techniques.
Experimental Protocol: Purification
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel (60-120 mesh) column in a suitable solvent system, such as n-hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v), visualizing the spots under UV light (254 nm and 365 nm).
-
Combine fractions containing the target compound based on their TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Further purify the enriched fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in removing pigments and other impurities of different molecular sizes.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Perform the final purification using a preparative HPLC system equipped with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase of methanol and water.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Quantitative Data
While specific yields for this compound from fungal fermentations are not widely reported in the literature, the following table provides examples of yields for other xanthone compounds isolated from fungal sources to provide a general reference. The actual yield of this compound will be highly dependent on the fungal strain, culture conditions, and extraction/purification efficiency.
Table 2: Examples of Xanthone Yields from Fungal Fermentations
| Xanthone Compound | Fungal Source | Yield (mg/L) | Reference |
| α-Mangostin (analog) | Garcinia mangostana | 5-6 g (from dried fruit extract) | Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modification of α-Mangostin from Garcinia mangostana |
| Various Xanthones | Phomopsis sp. | Not specified | Xanthone derivatives from the fermentation products of an endophytic fungus Phomopsis sp. |
| Dimeric Tetrahydroxanthones | Aspergillus versicolor | Not specified | Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis |
Visualization of the Isolation and Purification Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound from a fungal culture.
Caption: Workflow for this compound Isolation and Purification.
Biological Activity and Significance
This compound exhibits a range of promising biological activities, making it a molecule of interest for drug discovery and development. Its primary reported activities include:
-
Antitumor Activity: this compound has demonstrated potent cytotoxic effects against various human and murine tumor cell lines.
-
Antimicrobial Activity: The compound has also shown inhibitory effects against certain microorganisms.
-
DNA Topoisomerase II Inhibition: A key mechanism of its antitumor action is believed to be the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and cell division.[1]
The following diagram illustrates the general concept of DNA topoisomerase II inhibition.
Caption: Mechanism of DNA Topoisomerase II Inhibition.
This technical guide provides a framework for the successful isolation and purification of this compound from fungal sources. Researchers should note that the described protocols may require optimization based on the specific fungal strain and available laboratory equipment to achieve the desired purity and yield.
References
Natural Analogs of Nidulalin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural analogs of Nidulalin A, a dihydroxanthone, dienone natural product with notable biological activity. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows to support further research and development in this area.
Core Compounds and Bioactivity
This compound is a fungal metabolite isolated from Aspergillus species. It has demonstrated potent inhibitory activity against DNA topoisomerase II and cytotoxicity.[1][2] Several natural analogs have been identified, co-isolated with this compound or derived from it. These include immediate precursors, related congeners, and a unique dimeric form.
Quantitative Data Summary
The biological activity of this compound has been quantified, providing a benchmark for its potency and a reference for the evaluation of its analogs.
| Compound | Target | Activity | Source Organism | Reference |
| This compound | DNA Topoisomerase II | IC50 = 2.2 μM | Aspergillus sp. | [1][2] |
Key Natural Analogs
Several structurally related compounds have been isolated alongside this compound, providing insights into its biosynthesis and chemical reactivity.
-
2H-Nidulalin A Derivatives (2 and 3): These are considered related congeners of this compound.[1]
-
Nidulalin B (4): A co-isolated benzophenone natural product, its presence highlights the tendency of this compound to aromatize.[1]
-
Nidulaxanthone A (5): A novel homodimer derived from the dihydroxanthone structure of this compound, isolated in 2020 from an Aspergillus species.[1][2][3] Its unique heptacyclic 6/6/6/6/6/6/6 ring system is formed via a stereoselective Diels-Alder dimerization of this compound.[1][2][3][4][5]
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound and its analogs, based on published total synthesis efforts.
Asymmetric Synthesis of this compound
An asymmetric synthesis of this compound has been achieved, which is crucial for studying the specific activity of its enantiomers.[1][5]
Key Steps:
-
Scaffold Construction: A four-step sequence is employed to rapidly construct the core scaffold of this compound. This involves the use of allyl triflate for chromone ester activation followed by a vinylogous addition.[1][2]
-
Ketone Desaturation: Bobbitt's oxoammonium salt is utilized for the selective desaturation of a ketone intermediate.[1][2][3]
-
Acylative Kinetic Resolution (AKR): Chiral, racemic 2H-nidulalin A is resolved using AKR to achieve an asymmetric synthesis of this compound.[1][2][5]
Dimerization of this compound to Nidulaxanthone A
The formation of the dimeric analog, Nidulaxanthone A, from this compound has been studied and achieved under specific conditions.
Methodology:
-
Thermolytic Conditions: The dimerization of enantioenriched this compound to Nidulaxanthone A is accomplished using solvent-free, thermolytic conditions.[1][5] Computational studies suggest a C2-symmetric, bis-pericyclic transition state for this [4+2] dimerization event.[1]
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the biosynthetic relationship and experimental workflows associated with this compound and its analogs.
Caption: Proposed biosynthetic pathway leading to this compound.
Caption: Dimerization of this compound to Nidulaxanthone A.
Caption: Synthetic workflow for enantioenriched this compound.
References
- 1. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Concise total syntheses of this compound and Nidulaxanthone a via vinylogous addition to allyloxy Benzopyryliums - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of Nidulalin A: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a detailed overview and experimental protocols for the asymmetric synthesis of Nidulalin A, a dihydroxanthone natural product with potent biological activities, including the inhibition of DNA topoisomerase II. The featured synthetic route is a concise and efficient four-step sequence, culminating in an acylative kinetic resolution to achieve high enantiopurity.
Overview of the Synthetic Strategy
The asymmetric synthesis of this compound is achieved through a four-step process commencing from a chromone ester. The key stages involve the formation of a racemic intermediate, (±)-2H-nidulalin A, which is then resolved through an enzymatic kinetic resolution. The separated enantiomers are subsequently converted to the corresponding enantiomers of this compound.
The overall workflow is depicted below:
Caption: Overall workflow for the asymmetric synthesis of this compound.
Quantitative Data Summary
The following tables summarize the yields and enantioselectivity for the key steps in the asymmetric synthesis of this compound.
| Step | Product | Yield | Enantiomeric Ratio (e.r.) |
| 1. Synthesis of Racemic Precursor | (±)-2H-Nidulalin A | 47-55% | N/A |
| 2. Acylative Kinetic Resolution | (-)-Acylated 2H-Nidulalin A | 42% | >99:1 |
| (+)-2H-Nidulalin A (unreacted) | Not specified | Not specified | |
| 3. Saponification | (-)-2H-Nidulalin A | Not specified | Not specified |
| 4. Desaturation | (+)-Nidulalin A | 78% | >99:1 |
| (-)-Nidulalin A | Not specified | >99:1 |
Detailed Experimental Protocols
Synthesis of Racemic (±)-2H-Nidulalin A
This procedure details the formation of the key racemic intermediate, (±)-2H-nidulalin A, from a chromone ester starting material. The reaction involves an allyl triflate-mediated activation followed by a vinylogous addition.
Protocol:
-
To a solution of the chromone ester (1.0 g) in anhydrous dichloromethane (20 mL) at -78 °C under an argon atmosphere, add freshly prepared allyl triflate (2.8 equivalents).
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of a silyl ketene acetal (1.5 equivalents) in dichloromethane (5 mL) dropwise.
-
Continue stirring at -78 °C for 2 hours, then warm the reaction mixture to room temperature and stir for an additional 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (±)-2H-nidulalin A.
Acylative Kinetic Resolution of (±)-2H-Nidulalin A
This protocol describes the separation of the racemic (±)-2H-nidulalin A into its enantiomers using a chiral catalyst.
Diagram of the Acylative Kinetic Resolution:
Caption: Key components of the acylative kinetic resolution step.
Protocol:
-
To a solution of (±)-2H-nidulalin A (100 mg) in anhydrous toluene (5 mL) at 0 °C, add diisopropylethylamine (i-Pr2NEt, 2.0 equivalents).
-
Add the (2S, 3R)-Hyper-BTM catalyst (5 mol%).
-
Add isobutyric anhydride (1.5 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the conversion by TLC or HPLC.
-
Once approximately 50% conversion is reached, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Separate the (-)-acylated 2H-nidulalin A and the unreacted (+)-2H-nidulalin A by flash column chromatography on silica gel.
Saponification of (-)-Acylated 2H-Nidulalin A
This protocol describes the hydrolysis of the ester group from the acylated enantiomer to yield (-)-2H-nidulalin A.
Protocol:
-
To a solution of (-)-acylated 2H-nidulalin A in a mixture of methanol and water (3:1, 10 mL), add potassium carbonate (3.0 equivalents).
-
Stir the mixture at room temperature for 4 hours.
-
Neutralize the reaction mixture with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (-)-2H-nidulalin A.
Desaturation of (+)- and (-)-2H-Nidulalin A to (+)- and (-)-Nidulalin A
This final step converts the separated enantiomers of 2H-nidulalin A to the corresponding enantiomers of this compound.
Protocol:
-
To a solution of the respective enantiomer of 2H-nidulalin A (e.g., (+)-2H-nidulalin A) in 1,2-dichloroethane (DCE, 10 mL), add Bobbitt's oxoammonium salt (1.5 equivalents).[1]
-
Reflux the reaction mixture for 2 hours.[2]
-
Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding enantiomer of this compound.[2]
References
Application Notes and Protocols: DNA Topoisomerase II Inhibition Assay Using Nidulalin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nidulalin A is a dihydroxanthone derivative isolated from Emericella nidulans var. lata and Penicillium species.[1] It has demonstrated potent antitumor activity against a range of human and murine tumor cell lines.[1] The primary mechanism of its cytotoxic action is attributed to the inhibition of DNA topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. This document provides detailed protocols for assessing the inhibitory activity of this compound and similar compounds against human DNA topoisomerase IIα.
Principle of the Assay
DNA topoisomerase IIα facilitates the decatenation of interlinked double-stranded DNA circles, a critical step in the segregation of newly replicated chromosomes. This assay measures the ability of a test compound, such as this compound, to inhibit this enzymatic activity. The most common method utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from the mitochondria of trypanosomes like Crithidia fasciculata.
In the absence of an inhibitor, topoisomerase IIα decatenates the kDNA network, releasing individual minicircles. These smaller, decatenated circles can migrate into an agarose gel during electrophoresis. Conversely, the large, catenated kDNA network is unable to enter the gel and remains in the loading well. The inhibitory effect of a compound is therefore quantified by the reduction in the amount of decatenated DNA minicircles released.
Quantitative Data: Inhibitory Activity of this compound and Derivatives
The inhibitory potency of this compound and its derivatives against DNA topoisomerase II is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | DNA Topoisomerase II | 2.2 | [2] |
| F390B (derivative) | DNA Topoisomerase II | 16 | [2] |
| F390C (derivative) | DNA Topoisomerase I | 5.9 | [2] |
Experimental Workflow
The following diagram illustrates the general workflow for the DNA topoisomerase II decatenation assay.
Caption: Workflow for assessing DNA topoisomerase II inhibition.
Detailed Experimental Protocol: DNA Topoisomerase II Decatenation Assay (Gel-Based)
This protocol is a synthesized methodology based on standard procedures for assessing topoisomerase II inhibition.
Materials and Reagents:
-
Human DNA Topoisomerase IIα (e.g., 2-10 units/µL)
-
Kinetoplast DNA (kDNA) (e.g., 200 µg/mL)
-
10x Topoisomerase II Reaction Buffer: 500 mM Tris-HCl (pH 7.5-8.0), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, and 1 mg/mL bovine serum albumin (BSA)
-
ATP solution (e.g., 20 mM)
-
This compound stock solution (e.g., in DMSO)
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
Proteinase K (e.g., 10 mg/mL)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium Bromide solution (e.g., 0.5 µg/mL)
-
Nuclease-free water
-
Etoposide (positive control)
-
DMSO (vehicle control)
Procedure:
-
Enzyme Titration (Optional but Recommended): To determine the optimal amount of enzyme for complete decatenation, perform a preliminary assay with serial dilutions of topoisomerase IIα in the absence of any inhibitor. Use the lowest enzyme concentration that results in complete decatenation for subsequent inhibition assays.
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:
-
2 µL of 10x Topoisomerase II Reaction Buffer
-
1 µL of kDNA (final concentration ~10 µg/mL)
-
1 µL of ATP solution (final concentration 1 mM)
-
Nuclease-free water to a volume of 17 µL
-
-
Aliquot 17 µL of the master mix into pre-chilled microcentrifuge tubes.
-
-
Inhibitor Addition:
-
Add 1 µL of this compound at various concentrations to the respective tubes.
-
For the positive control, add 1 µL of a known topoisomerase II inhibitor like etoposide.
-
For the negative (vehicle) control, add 1 µL of DMSO.
-
For the no-enzyme control, add 1 µL of DMSO.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding 2 µL of diluted human topoisomerase IIα to all tubes except the no-enzyme control.
-
Gently mix and incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 µL of 10% SDS, followed by 2 µL of Proteinase K (to a final concentration of 50 µg/mL).
-
Incubate at 37°C for an additional 15-30 minutes to digest the protein.
-
Add 4 µL of Stop Buffer/Loading Dye to each tube.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing 0.5 µg/mL ethidium bromide.
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV illumination.
-
Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel as distinct bands (nicked open-circular and closed-circular forms).
-
The degree of inhibition is determined by the decrease in the intensity of the decatenated DNA bands in the presence of this compound compared to the vehicle control.
-
Quantify the band intensities using densitometry software to calculate the percentage of inhibition and subsequently the IC50 value.
-
Signaling Pathway of Topoisomerase II Inhibition
Inhibition of DNA topoisomerase II by compounds like this compound prevents the re-ligation of the DNA strands, leading to the accumulation of enzyme-linked double-strand breaks (DSBs). These DSBs trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.
Caption: Signaling cascade following Topoisomerase II inhibition.
The stabilization of the topoisomerase II-DNA cleavage complex by inhibitors is a key event that leads to cytotoxic DNA lesions.[3] This damage activates the DNA damage response (DDR) pathway, primarily through the ATM and ATR kinases.[4] These kinases, in turn, phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. Activation of these pathways leads to cell cycle arrest, typically at the G2/M transition, to allow time for DNA repair.[4] If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. The cytotoxic effects of topoisomerase II inhibitors are a direct consequence of this induction of apoptosis in rapidly dividing cancer cells.
References
Application Notes and Protocols for Testing Nidulalin A
For Researchers, Scientists, and Drug Development Professionals
Nidulalin A, a dihydroxanthone natural product isolated from fungi such as Emericella nidulans and Penicillium, has demonstrated significant antitumor activity against a range of human and murine tumor cell lines.[1] These application notes provide detailed protocols for researchers to investigate the cellular effects of this compound, with a focus on its activity as a DNA topoisomerase II (Topo II) inhibitor.[2]
Introduction
This compound is a promising natural product for anticancer drug development. Understanding its mechanism of action and its effects on cellular processes is crucial for its preclinical and clinical evaluation. The following protocols are designed to assess the cytotoxicity, effects on cell cycle progression, and induction of apoptosis by this compound in cancer cell lines.
Data Presentation
Table 1: Reported Inhibitory Activity of this compound
| Target | IC50 (µM) | Reference |
| DNA Topoisomerase II | 2.2 | [2] |
Experimental Protocols
General Cell Culture and Maintenance
A fundamental aspect of testing any compound is the proper maintenance of the cell lines to be used.
Protocol 3.1.1: Thawing and Culturing of Adherent Cancer Cell Lines
-
Preparation: Pre-warm complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) to 37°C in a water bath.
-
Thawing: Quickly thaw a cryovial of cells from liquid nitrogen storage in the 37°C water bath until a small ice crystal remains.
-
Cell Recovery: Aseptically transfer the thawed cell suspension into a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Resuspension and Seeding: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T-75 cell culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Monitor cell confluency daily. When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with trypsin-EDTA, and reseeding at a lower density.
Protocol 3.1.2: Preparation of this compound Stock Solution
-
Solvent Selection: Based on its chemical structure, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO).
-
Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Cytotoxicity Assay
The initial step in evaluating an anticancer compound is to determine its cytotoxic effects on cancer cells.
Protocol 3.2.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Cell Cycle Analysis
As a Topoisomerase II inhibitor, this compound is expected to cause cell cycle arrest, likely at the G2/M phase.
Protocol 3.3.1: Propidium Iodide Staining for Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
Apoptosis Assay
Inhibition of Topoisomerase II can lead to DNA damage and subsequently induce apoptosis.
Protocol 3.4.1: Annexin V-FITC/PI Staining for Apoptosis Detection
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at varying concentrations for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for testing this compound's cellular effects.
Signaling Pathway
Caption: this compound's proposed mechanism of action.
References
Application Note & Protocol: Quantification of Nidulalin A using Analytical HPLC
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Nidulalin A in various sample matrices using a proposed High-Performance Liquid Chromatography (HPLC) method. As no standardized and validated method has been published, this protocol is based on the known chemical properties of this compound, a dihydroxanthone[1], and established analytical methods for similar xanthone compounds[2][3][4].
Introduction
This compound is a fungal secondary metabolite isolated from species such as Aspergillus nidulans[1]. It belongs to the xanthone class of compounds and has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is essential for various research and development activities, including fermentation process optimization, pharmacokinetic studies, and quality control of related products.
This application note describes a proposed reversed-phase HPLC (RP-HPLC) method with UV detection for the quantification of this compound. The protocol outlines sample preparation, chromatographic conditions, and a comprehensive guide to method validation based on the International Council for Harmonisation (ICH) guidelines[5][6][7][8].
Proposed Analytical HPLC Method
This method is designed to provide a robust and reliable quantification of this compound.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Detection Wavelength | 254 nm (secondary wavelength: 280 nm) |
| Run Time | 20 minutes |
Note: The selection of a C18 column and a mobile phase consisting of acetonitrile and water with a formic acid modifier is based on common practices for separating xanthone derivatives[2][3][9]. The detection wavelength is proposed based on the UV absorbance characteristics of the xanthone chromophore[3][4][10].
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (at initial gradient conditions) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The following is a general guideline for the extraction of this compound from fungal cultures. The specific procedure may need to be optimized based on the sample matrix.
-
Liquid Fungal Culture:
-
Homogenize 10 mL of the fungal culture.
-
Extract the homogenized culture with an equal volume of ethyl acetate three times.
-
Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection[11].
-
-
Fungal Mycelium:
-
Lyophilize and grind the mycelium to a fine powder.
-
Extract a known weight (e.g., 100 mg) of the powdered mycelium with 10 mL of methanol using sonication for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice more.
-
Pool the supernatants and evaporate to dryness.
-
Reconstitute the extract in a known volume of methanol and filter through a 0.45 µm syringe filter before analysis.
-
HPLC Analysis Workflow
Caption: Workflow for the HPLC quantification of this compound.
Method Validation
The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose[5][6][7][8]. The following parameters should be assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank sample matrix, a sample spiked with this compound, and a standard solution of this compound. Peak purity analysis using a PDA detector can also be employed to confirm the homogeneity of the this compound peak.
Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of this compound standard solutions. The calibration curve is generated by plotting the peak area against the concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy should be determined by performing recovery studies. A known amount of this compound standard should be spiked into a blank sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
| Parameter | Acceptance Criteria |
| Recovery | 98.0% to 102.0% |
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Determined by analyzing six replicate samples of the same concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day Precision): Determined by analyzing the same sample on different days, with different analysts, or on different equipment.
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
| Parameter | Typical Expected Values |
| LOD | 0.01 - 0.1 µg/mL |
| LOQ | 0.03 - 0.3 µg/mL |
Robustness
The robustness of the method should be evaluated by introducing small, deliberate variations in the method parameters and observing the effect on the results.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase Composition | ± 2% Organic |
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits during robustness studies.
Data Presentation
The quantitative data from the method validation should be summarized in tables for easy comparison and assessment of the method's performance.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 0.1 | [Data] |
| 1.0 | [Data] |
| 10.0 | [Data] |
| 50.0 | [Data] |
| 100.0 | [Data] |
| r² | [Value] |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
|---|---|---|---|
| Low | [Data] | [Data] | [Data] |
| Medium | [Data] | [Data] | [Data] |
| High | [Data] | [Data] | [Data] |
Table 3: Precision Data
| Precision Level | Concentration (µg/mL) | Peak Area (mAU*s) | % RSD |
|---|---|---|---|
| Repeatability (n=6) | [Data] | [Data] | [Value] |
| Intermediate (n=6) | [Data] | [Data] | [Value] |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| LOD | [Value] |
| LOQ | [Value] |
This compound Biosynthetic Pathway Context
This compound is a secondary metabolite produced by certain fungi. The production of such metabolites is often a complex process involving multiple enzymatic steps encoded by a biosynthetic gene cluster. Understanding this context can be important for studies aiming to optimize its production.
Caption: Generalized biosynthetic pathway for fungal polyketides like this compound.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound using analytical HPLC. The detailed protocols for method setup, sample preparation, and validation are intended to serve as a robust starting point for researchers. It is crucial to perform a full method validation in the target sample matrix to ensure the reliability and accuracy of the results for any specific application.
References
- 1. This compound | C16H14O6 | CID 9926413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. scribd.com [scribd.com]
- 8. database.ich.org [database.ich.org]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. nacalai.com [nacalai.com]
Application Note: LC-MS/MS Analysis of Nidulalin A and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nidulalin A is a dihydroxanthone-derived natural product isolated from fungi such as Aspergillus nidulans.[1][2][3] It has demonstrated significant biological activity, including potent antitumor and antimicrobial properties.[4] The primary mechanism of its cytotoxic action has been identified as the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and cell division.[5][6] Given its therapeutic potential, robust and sensitive analytical methods are required to study its pharmacokinetics, metabolism, and to support drug development efforts. This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and outlines a strategy for the identification of its potential metabolites.
Note: As specific LC-MS/MS parameters and metabolite information for this compound are not extensively published, this document provides a foundational method based on the analysis of structurally similar compounds, such as other xanthones and fungal metabolites.[6][7][8][9] Optimization of the described protocols is recommended for specific applications.
Quantitative Analysis of this compound by LC-MS/MS
This section details a hypothetical, yet plausible, method for the quantification of this compound in human plasma.
Experimental Protocol: Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw frozen human plasma samples and internal standard (IS) working solutions on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Addition: Spike the plasma sample with 10 µL of an appropriate internal standard solution (e.g., a structurally similar stable isotope-labeled compound or a related xanthone not present in the sample) at a known concentration. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.
Experimental Protocol: LC-MS/MS Conditions
-
LC System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 10% B
-
6.1-8.0 min: 10% B (Re-equilibration)
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Presentation: Hypothetical Quantitative Data
The following table presents illustrative data for a calibration curve and quality control samples for this compound analysis in plasma. This data is for demonstration purposes only.
| Sample Type | Nominal Concentration (ng/mL) | Calculated Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Calibration Std 1 | 1 | 0.98 | 98.0 | 5.2 |
| Calibration Std 2 | 5 | 5.15 | 103.0 | 4.5 |
| Calibration Std 3 | 20 | 19.5 | 97.5 | 3.1 |
| Calibration Std 4 | 50 | 52.0 | 104.0 | 2.5 |
| Calibration Std 5 | 100 | 98.7 | 98.7 | 1.8 |
| Calibration Std 6 | 250 | 255.5 | 102.2 | 2.2 |
| Calibration Std 7 | 500 | 490.1 | 98.0 | 1.5 |
| LLOQ QC | 1 | 1.05 | 105.0 | 6.8 |
| Low QC | 3 | 2.89 | 96.3 | 4.1 |
| Mid QC | 75 | 78.2 | 104.3 | 2.7 |
| High QC | 400 | 390.6 | 97.7 | 1.9 |
Hypothetical MRM Transitions for this compound
Multiple Reaction Monitoring (MRM) is used for quantification. Based on the molecular weight of this compound (302.28 g/mol )[4], the protonated molecule [M+H]+ would be m/z 303.3. Plausible product ions can be predicted from its structure.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Hypothetical) |
| This compound (Quantifier) | 303.3 | 243.2 | 20 |
| This compound (Qualifier) | 303.3 | 215.1 | 25 |
| Internal Standard | TBD | TBD | TBD |
Metabolite Identification Strategy
Identifying the metabolites of this compound is crucial for understanding its biotransformation and potential for active or toxic byproducts. A general workflow for metabolite identification is presented below.
Experimental Protocol: In Vitro Metabolism
-
Incubation: Incubate this compound with liver microsomes (human, rat, etc.) in the presence of NADPH (for Phase I metabolism) or with cofactors like UDPGA and PAPS (for Phase II metabolism).
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Preparation: Process the samples as described in the quantitative analysis protocol (protein precipitation and centrifugation).
-
LC-HRMS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.
-
Data Analysis: Use metabolite identification software to search for potential biotransformations (e.g., hydroxylation, demethylation, glucuronidation, sulfation) based on mass shifts from the parent drug.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Proposed Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Nidulanin A | C34H45N5O5 | CID 146684594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro inhibition of multiple cytochrome P450 isoforms by xanthone derivatives from mangosteen extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H14O6 | CID 9926413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA topoisomerases by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The first total synthesis of this compound, a dihydroxanthone possessing multiple bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Nidulalin A Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the assessment of the solubility and stability of Nidulalin A, a dihydroxanthone natural product with potent antitumor activity.[1] Given the inherent instability of dihydroxanthones, which tend towards aromatization and dimerization, these protocols incorporate specific considerations for this class of compounds.[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the design of solubility and stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | PubChem CID: 9926413[1] |
| Molecular Weight | 302.28 g/mol | PubChem CID: 9926413[1] |
| IUPAC Name | methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4H-xanthene-4a-carboxylate | PubChem CID: 9926413[1] |
| Class | Xanthone, Phenol, Methyl Ester | PubChem CID: 9926413[1] |
| Known Instabilities | Prone to aromatization and dimerization.[2] Dimerization can occur under thermolytic conditions.[2][3][4] | N/A |
Assessment of this compound Solubility
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. Both thermodynamic and kinetic solubility should be assessed.
Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in various solvents. The shake-flask method is considered the gold standard for thermodynamic solubility determination.
Experimental Protocol:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Calculate the solubility as the mean of at least three independent measurements for each solvent.
Workflow for Thermodynamic Solubility Assessment
Caption: Workflow for Thermodynamic Solubility Assessment of this compound.
Table 2: Hypothetical Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | 5.2 |
| 0.1 N HCl | 25 | 2.1 |
| Ethanol | 25 | 150.7 |
| DMSO | 25 | > 10,000 |
Note: The data in this table is for illustrative purposes only.
Kinetic Solubility Assessment (Nephelometry)
This protocol measures the concentration at which this compound precipitates from a solution, which is relevant for early drug discovery screening.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., PBS pH 7.4) to all wells, including controls.
-
Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 25 °C) for a set period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is the concentration at which the turbidity signal significantly increases above the background, indicating precipitation.
Assessment of this compound Stability
Stability testing is essential to determine the shelf-life and appropriate storage conditions for this compound. A comprehensive stability program should evaluate the impact of temperature, pH, and light.[5][6][7]
Stability Testing Protocol
A written testing program should be established to assess the stability characteristics of this compound.[5] This program should include the sample size, test intervals, storage conditions, and reliable test methods.[5]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in various buffers (e.g., pH 3, 5, 7.4, and 9) and solvents relevant to potential formulations.
-
Storage Conditions: Aliquot the solutions into vials and store them under different conditions as outlined in Table 3.
-
Time Points: At specified time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies), withdraw samples for analysis.[7][8]
-
Analysis: Analyze the samples for the following:
-
Appearance: Visual inspection for color change or precipitation.
-
Assay: Quantification of the remaining this compound concentration by HPLC-UV.
-
Degradation Products: Identification and quantification of any degradation products using HPLC-MS. Pay close attention to the potential formation of aromatized products and dimers.
-
-
Data Evaluation: Evaluate the stability data to determine the degradation rate and identify the conditions under which this compound is stable.
Table 3: Recommended Storage Conditions for this compound Stability Testing
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
| Photostability | ICH Q1B conditions | N/A |
Workflow for Stability Assessment
References
- 1. This compound | C16H14O6 | CID 9926413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. synthical.com [synthical.com]
- 5. stabilityhub.com [stabilityhub.com]
- 6. qualityhub.com [qualityhub.com]
- 7. japsonline.com [japsonline.com]
- 8. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Application of Nidulalin A in Antimicrobial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nidulalin A is a xanthone derivative isolated from fungi of the Aspergillus genus, notably Aspergillus nidulans.[1][2] As a secondary metabolite, it is part of a class of compounds known for a variety of biological activities.[1][3] While literature suggests this compound possesses antimicrobial properties, specific quantitative data on its efficacy against a broad range of microbial pathogens remains limited in publicly accessible scientific literature.[1][4] This document aims to provide a framework for researchers investigating the antimicrobial potential of this compound by outlining standard experimental protocols and data presentation formats, based on established methodologies for antimicrobial susceptibility testing.
Quantitative Antimicrobial Susceptibility Data
Currently, there is a notable absence of specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of bacteria and fungi in the reviewed literature. Typically, the antimicrobial activity of a novel compound is presented in a tabular format to facilitate comparison. Researchers generating new data on this compound are encouraged to present their findings as follows:
Table 1: Hypothetical MIC Values of this compound against various microorganisms
| Test Microorganism | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | Data not available | Vancomycin: X |
| Enterococcus faecalis | ATCC 29212 | Data not available | Ampicillin: Y |
| Bacillus subtilis | ATCC 6633 | Data not available | Ciprofloxacin: Z |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | Data not available | Ciprofloxacin: A |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Gentamicin: B |
| Fungi | |||
| Candida albicans | ATCC 90028 | Data not available | Fluconazole: C |
| Aspergillus fumigatus | Clinical Isolate | Data not available | Amphotericin B: D |
Note: "Data not available" indicates that specific MIC values for this compound were not found in the reviewed scientific literature. X, Y, Z, A, B, C, and D represent expected MIC values for common positive controls.
Experimental Protocols
The following are detailed, standardized protocols for determining the antimicrobial activity of this compound. These are based on widely accepted methods and can be adapted for specific laboratory conditions.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the MIC of an antimicrobial agent against bacteria and yeast.
1. Preparation of Materials:
- This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
- Microbial Culture: Grow the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.
2. Assay Procedure:
- Add 100 µL of sterile broth to all wells of the 96-well plate.
- Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.
- Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
- Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
- Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.
- Include a positive control (microorganism with no this compound) and a negative control (broth with no microorganism).
- Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
3. Data Interpretation:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflow and Potential Mechanisms
Diagrams are essential for representing complex workflows and hypothetical mechanisms of action.
Caption: Workflow for MIC Determination of this compound.
Hypothetical Mechanism of Action and Signaling Pathway
The precise mechanism of antimicrobial action for this compound is not well-documented. However, many antimicrobial compounds isolated from fungi interfere with essential cellular processes in bacteria and fungi. A hypothetical mechanism could involve the disruption of cell wall synthesis, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways.
Caption: Hypothetical Antimicrobial Mechanisms of this compound.
Conclusion and Future Directions
While this compound has been identified as a compound with potential antimicrobial activity, there is a clear need for comprehensive studies to quantify its efficacy against a wide array of clinically relevant pathogens. The protocols and data presentation formats outlined in this document provide a standardized framework for researchers to conduct and report such investigations. Future research should focus on determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values, elucidating the mechanism of action, and exploring the potential for synergistic effects with existing antimicrobial agents. Such studies will be crucial in determining the viability of this compound as a lead compound in the development of new antimicrobial therapies.
References
- 1. Aspergillus nidulans—Natural Metabolites Powerhouse: Structures, Biosynthesis, Bioactivities, and Biotechnological Potential [mdpi.com]
- 2. Nidulantes of Aspergillus (Formerly Emericella): A Treasure Trove of Chemical Diversity and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptic Aspergillus nidulans antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nidulalin A as a Tool for Studying DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nidulalin A is a dihydroxanthone derivative originally isolated from Aspergillus nidulans. It has demonstrated cytotoxic and antitumor properties, which are attributed to its activity as a topoisomerase inhibitor. Specifically, this compound has been shown to inhibit both DNA topoisomerase I and II.[1] Topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription.[2] By inhibiting these enzymes, this compound can introduce DNA strand breaks, leading to the stalling of replication forks, activation of the DNA damage response (DDR), and ultimately, cell cycle arrest or apoptosis.[3][4]
These characteristics make this compound a potential tool for studying the intricate processes of DNA replication and the cellular response to replication stress. Established topoisomerase inhibitors, such as camptothecin and etoposide, are widely used to induce replication stress and investigate the mechanisms of replication fork collapse, DNA repair, and cell cycle checkpoint control.[5][6][7] This document provides a proposed framework and detailed protocols for utilizing this compound in a similar capacity to explore the mechanisms of DNA replication and the DDR.
Proposed Mechanism of Action
This compound is proposed to induce replication stress by inhibiting topoisomerases I and II. During DNA replication, the unwinding of the DNA double helix by helicases creates positive supercoils ahead of the replication fork. Topoisomerases relieve this torsional stress by introducing transient single- or double-strand breaks. By stabilizing the topoisomerase-DNA cleavage complex, this compound converts these transient breaks into persistent DNA lesions. When a replication fork encounters such a complex, it leads to fork stalling and potential collapse, generating DNA double-strand breaks (DSBs).[7][8] These DSBs trigger the activation of the DNA Damage Response (DDR) pathway, initiating a signaling cascade to arrest the cell cycle and recruit DNA repair machinery.
Quantitative Data
The inhibitory activity of this compound against human topoisomerases has been quantified, providing a basis for selecting appropriate concentrations for cell-based assays.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | DNA Topoisomerase I | >100 | [1] |
| This compound | DNA Topoisomerase II | 2.2 | [1] |
| F390B (this compound derivative) | DNA Topoisomerase II | 16 | [1] |
| F390C (this compound derivative) | DNA Topoisomerase I | 5.9 | [1] |
Experimental Protocols
The following protocols are designed to characterize the effects of this compound on DNA replication and the DDR.
Protocol 1: Cell Viability Assay
Objective: To determine the cytotoxic concentration range of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if this compound induces cell cycle arrest, particularly in the S-phase.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 1 hour.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Analysis: Quantify the percentage of cells in G1, S, and G2/M phases using cell cycle analysis software. An accumulation of cells in the S-phase would suggest inhibition of DNA replication.[9]
Protocol 3: Analysis of DNA Synthesis by BrdU Incorporation
Objective: To directly measure the effect of this compound on DNA synthesis.
Methodology:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat the cells with various concentrations of this compound for a short period (e.g., 2-6 hours).
-
BrdU Labeling: Add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to the culture medium and incubate for 30-60 minutes.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
DNA Denaturation: Wash with PBS and treat with 2N HCl for 30 minutes at room temperature to denature the DNA. Neutralize with 0.1 M sodium borate buffer (pH 8.5).
-
Immunostaining:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with an anti-BrdU primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the percentage of BrdU-positive cells or the fluorescence intensity per nucleus. A decrease in BrdU incorporation indicates inhibition of DNA synthesis.[5]
Protocol 4: Detection of DNA Damage Response (γH2AX Foci Formation)
Objective: To assess whether this compound induces DNA double-strand breaks and activates the DDR.
Methodology:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound at various concentrations for different time points (e.g., 1, 4, and 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining:
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The formation of distinct nuclear foci indicates the phosphorylation of H2AX at sites of DNA damage. Quantify the number and intensity of γH2AX foci per cell. An increase in γH2AX foci would confirm that this compound induces DNA DSBs.[10][11]
Expected Outcomes and Interpretation
Based on its known activity as a topoisomerase II inhibitor, treatment of proliferating cells with this compound is expected to yield the following results:
-
Reduced cell viability in a dose-dependent manner.
-
Accumulation of cells in the S-phase of the cell cycle, indicating a block in DNA replication.
-
Decreased incorporation of BrdU , providing direct evidence of inhibited DNA synthesis.
-
Increased formation of γH2AX foci , confirming the generation of DNA double-strand breaks and the activation of the DNA damage response.
These outcomes would validate the proposed mechanism of action and establish this compound as a useful tool for inducing replication stress. Researchers could then employ this compound to study various aspects of DNA replication, such as the dynamics of stalled fork repair, the role of specific DNA repair pathways (e.g., homologous recombination and non-homologous end joining), and the signaling cascades that link replication stress to cell fate decisions.
Conclusion
While direct evidence for the use of this compound as a tool to study DNA replication is currently limited, its established role as a topoisomerase inhibitor provides a strong rationale for this application. By inducing replication stress through the formation of topoisomerase-DNA cleavage complexes, this compound has the potential to be a valuable pharmacological agent for dissecting the complex mechanisms that ensure genome stability. The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound's effects on DNA replication and for its subsequent use as a tool in this field of research.
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerases: the "scissor hand" of DNA repair [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy [mdpi.com]
- 5. embopress.org [embopress.org]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Repair Functions That Control Sensitivity to Topoisomerase-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of histone H2AX phosphorylation induced by DNA topoisomerase I and II inhibitors topotecan and mitoxantrone and by the DNA cross-linking agent cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing aromatization of Nidulalin A during synthesis
Welcome to the technical support center for the synthesis of Nidulalin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this potent antitumor agent. This compound, a dihydroxanthone natural product, is known for its inherent instability and propensity to aromatize, which can significantly impact reaction yields and purity.[1][2] This guide provides detailed troubleshooting advice, experimental protocols, and mechanistic insights to help you successfully navigate its synthesis and prevent undesirable side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a significant amount of an aromatized byproduct instead of this compound. What is causing this?
A1: The aromatization of this compound precursors is a common issue, often catalyzed by acidic or basic conditions. The dihydroxanthone core of this compound is susceptible to rearrangement to form more stable aromatic compounds, such as Nidulalin B (a benzophenone) or other xanthone derivatives.[1][2]
Troubleshooting Steps:
-
Re-evaluate your reaction conditions: Avoid the use of strong Lewis acids or bases.
-
Check the pH of your work-up: Ensure that any aqueous washes are neutral. Acidic or basic work-up conditions can induce aromatization of the desired product.
-
Purification method: Prolonged exposure to silica gel can sometimes promote aromatization. Consider minimizing the time your compound spends on the column or using a different stationary phase.
Q2: Which specific reagents should I avoid to prevent aromatization?
A2: Based on experimental evidence, the following types of reagents have been shown to promote the aromatization of this compound and its immediate precursors:
-
Lewis Acids: Reagents such as Scandium triflate (Sc(OTf)₃) and Copper(II) triflate (Cu(OTf)₂) can lead to the formation of the aromatized byproduct, Nidulalin B.[1][2]
-
Bases: Organic and inorganic bases like triethylamine (Et₃N) and potassium tert-butoxide (tBuOK) can also facilitate aromatization to Nidulalin B and other xanthone byproducts.[1][2]
Q3: I am attempting the desaturation of a 2H-nidulalin A precursor. Which method is recommended to avoid aromatization?
A3: The choice of oxidant for the desaturation step is critical. While common oxidizing agents might promote aromatization, the use of Bobbitt's salt (4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate) has been shown to be highly effective in cleanly converting the 2H-nidulalin A allylic alcohol precursor to this compound with high yield and without significant alcohol oxidation or aromatization.[1]
Quantitative Data Summary
The following table summarizes the observed outcomes of different reaction conditions on a this compound precursor, highlighting the conditions that lead to undesired aromatization versus the successful synthesis of the target molecule.
| Condition/Reagent | Desired Product (this compound) Yield | Aromatized Byproduct(s) | Outcome | Reference |
| Bobbitt's Salt | 78% | Not reported as a major product | Successful Desaturation | [1] |
| Lewis Acids (e.g., Sc(OTf)₃, Cu(OTf)₂) | No reaction or low yield | Nidulalin B | Aromatization | [1][2] |
| Bases (e.g., Et₃N, tBuOK) | No reaction or low yield | Nidulalin B and Xanthone 46 | Aromatization | [1][2] |
| SeO₂ (in refluxing dioxane) | 5% | Dauben-Michno ketone, Xanthone | Low yield of desired product | [1][2] |
Key Experimental Protocol
Desaturation of (±)-2H-trans-nidulalin A (2) to (±)-Nidulalin A (1) using Bobbitt's Salt
This protocol is adapted from the successful synthesis reported in the literature and is recommended for preventing aromatization during the critical desaturation step.[1]
Materials:
-
(±)-2H-trans-nidulalin A (precursor)
-
Bobbitt's Salt (4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a solution of (±)-2H-trans-nidulalin A in anhydrous 1,2-dichloroethane (DCE), add Bobbitt's salt.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction and proceed with a standard aqueous work-up.
-
Purify the crude product by flash column chromatography on silica gel to afford (±)-Nidulalin A.
Expected Outcome: This procedure has been reported to yield approximately 78% of the desired this compound.[1]
Visualizing Reaction Pathways
To better understand the chemical transformations involved in the synthesis and decomposition of this compound, the following diagrams illustrate the key pathways.
Caption: Synthetic pathways for this compound.
Proposed Mechanism of Acid-Catalyzed Aromatization
Acid-catalyzed aromatization of the dihydroxanthone core likely proceeds through a dienol-benzene rearrangement. This involves protonation of a hydroxyl group, followed by dehydration to form a carbocation intermediate which then rearranges to the stable aromatic system.
Caption: Acid-catalyzed aromatization of this compound precursor.
Proposed Mechanism of Base-Catalyzed Aromatization
Under basic conditions, aromatization is likely initiated by deprotonation at an acidic alpha-carbon, leading to the formation of an enolate. Tautomerization and subsequent rearrangement can then lead to the formation of a stable aromatic ring.
Caption: Base-catalyzed aromatization of this compound precursor.
References
Optimizing reaction conditions for Nidulalin A dimerization
This technical support center provides guidance for researchers and scientists working on the dimerization of Nidulalin A to form Nidulaxanthone A.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the this compound dimerization reaction?
A1: The dimerization of this compound is a stereoselective [4+2] Diels-Alder cycloaddition.[1][2][3][4][5][6][7][8] Computational studies suggest that the reaction proceeds through a concerted bis-pericyclic transition state.[1][3]
Q2: What is the expected product of the dimerization?
A2: Under the optimized thermolytic conditions, the exclusive dimeric product is Nidulaxanthone A.[1] This product features an unprecedented heptacyclic 6/6/6/6/6/6/6 ring system.[1][2][3][4][5]
Q3: What is the reported yield for the dimerization reaction?
A3: The thermolysis of a neat sample of this compound at 120 °C yields approximately 5% of Nidulaxanthone A.[1]
Q4: Have other reaction conditions been explored for this dimerization?
A4: Yes, other conditions have been investigated, including photoirradiation (blue or white LED) and high-pressure treatment induced by water-freezing. However, these methods resulted in the recovery of the starting material.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of Nidulaxanthone A | Reaction temperature is too low. | The optimal temperature for the thermolytic dimerization is 120 °C, which is near the melting point of this compound.[1] Ensure the reaction temperature is accurately controlled. |
| Reaction time is too short. | While prolonged heating can lead to decomposition, ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Refer to the detailed experimental protocol. | |
| Impure starting material. | Ensure the this compound monomer is of high purity. Impurities can interfere with the dimerization process. | |
| Decomposition of starting material | Reaction temperature is too high. | Exceeding 120 °C can lead to the decomposition of this compound into byproducts.[1] Maintain strict temperature control. |
| Prolonged reaction time. | Increasing the reaction time beyond the optimal duration can result in the decomposition of the monomer.[1] Monitor the reaction progress to avoid unnecessary heating. | |
| Formation of unexpected byproducts | Oxidation of this compound. | This compound has a propensity towards aromatization.[1] Ensure the reaction is carried out under an inert atmosphere if sensitivity to air is suspected, although the successful protocol is solvent-free. |
Experimental Protocols
Thermolytic Dimerization of this compound
This protocol is based on the successful dimerization method reported in the literature.[1]
Materials:
-
This compound (enantioenriched or racemic)
-
Small glass reaction vial or tube
-
Heating apparatus capable of maintaining 120 °C (e.g., oil bath, heating block)
-
High-vacuum line (optional, for ensuring solvent-free conditions)
Procedure:
-
Place a neat sample of this compound into a clean, dry reaction vial.
-
If desired, place the vial under high vacuum to remove any residual solvent.
-
Heat the sample to 120 °C. The melting point of (±)-Nidulalin A is approximately 115 °C, and for enantioenriched forms, it is around 95 °C.[1][3][4]
-
Maintain the temperature at 120 °C for the desired reaction time. The original report does not specify the exact duration, so optimization may be required.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting mixture can then be purified by an appropriate method, such as silica gel chromatography, to isolate Nidulaxanthone A.
Data Presentation
Table 1: Summary of Investigated Reaction Conditions for this compound Dimerization
| Condition | Solvent/Medium | Temperature | Outcome | Reference |
| Thermolysis | Neat (solvent-free) | 120 °C | ~5% yield of Nidulaxanthone A | [1] |
| Photoirradiation (Blue or White LED) | Solution or Neat | Not specified | Recovery of starting material | [1][3] |
| Water-freezing induced high pressure | Solution or Neat | Not applicable | Recovery of starting material | [1][3] |
Visualizations
Caption: A flowchart of the experimental workflow for the thermolytic dimerization of this compound.
References
- 1. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Concise total syntheses of this compound and Nidulaxanthone a via vinylogous addition to allyloxy Benzopyryliums - American Chemical Society [acs.digitellinc.com]
- 6. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
Troubleshooting low solubility of Nidulalin A in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nidulalin A. The information is presented in a question-and-answer format to address specific issues related to its low solubility in aqueous buffers and to provide guidance on its use in experiments.
Troubleshooting Low Solubility
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). It either doesn't dissolve or precipitates out of solution. What should I do?
A1: this compound is a hydrophobic molecule and, as such, has very low solubility in aqueous buffers alone. Direct dissolution in aqueous solutions is not recommended. The standard procedure is to first dissolve this compound in an organic solvent to create a concentrated stock solution.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO): This is the most common and recommended solvent for preparing stock solutions of this compound.
-
Ethanol: Can also be used, but may be less effective than DMSO.
-
Dimethylformamide (DMF): Another alternative to DMSO.
General Protocol for Preparing a this compound Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of 100% DMSO (or your chosen organic solvent) to the powder.
-
Vortex or gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.
-
Once fully dissolved, you will have a concentrated stock solution that can be stored at -20°C or -80°C for long-term stability.
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are several strategies to prevent precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1% (v/v), and generally not exceeding 0.5% for cell-based assays to avoid solvent-induced toxicity.
-
Use of Surfactants: Incorporating a non-ionic surfactant can help to maintain the solubility of this compound in the aqueous buffer.
-
Tween® 80 or Tween® 20: Add a small amount (e.g., 0.01% to 0.1% v/v) to your aqueous buffer before adding the this compound stock solution.
-
-
Stepwise Dilution: Instead of diluting the stock solution directly into the final volume of the buffer, perform serial dilutions in the buffer. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out.
-
Vortexing During Dilution: Vigorously vortex the aqueous buffer while slowly adding the this compound stock solution. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator to help break up any small aggregates that may have formed.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in culture medium to get a 100 µM solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to your cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium. This is crucial to distinguish the effects of the compound from the effects of the solvent.
Protocol 2: General Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium as described in Protocol 1. Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
Table 1: Solubility Characteristics of this compound
| Solvent/Buffer System | Solubility | Recommended Concentration | Notes |
| Aqueous Buffers (PBS, TRIS, etc.) | Very Poor / Insoluble | Not Recommended for Direct Dissolution | Will likely result in precipitation. |
| 100% DMSO | High | 10-50 mM (Stock Solution) | Standard solvent for creating concentrated stock solutions. |
| 100% Ethanol | Moderate | 1-10 mM (Stock Solution) | An alternative to DMSO, but may be less effective. |
| Aqueous Buffer with <1% DMSO | Low to Moderate | Dependent on final concentration | Precipitation is a risk; use strategies in Q2 to mitigate. |
| Aqueous Buffer with 0.1% Tween® 80 | Improved | Dependent on final concentration | Surfactant helps to maintain solubility. |
Mandatory Visualizations
Caption: Workflow for preparing and troubleshooting this compound working solutions.
Caption: Proposed mechanism of this compound-induced apoptosis via Topoisomerase II inhibition.
Frequently Asked Questions (FAQs)
Q3: What is the known mechanism of action of this compound?
A3: this compound is known to be a DNA topoisomerase II inhibitor.[1] It functions by stabilizing the covalent complex between DNA and topoisomerase II, which leads to the accumulation of DNA double-strand breaks.[2] This DNA damage, if not repaired, can trigger downstream signaling pathways that lead to apoptosis (programmed cell death), which is the basis for its anticancer activity.[1][3]
Q4: Is this compound stable in solution?
A4: In a high-quality organic solvent like DMSO, this compound is relatively stable when stored properly at low temperatures (-20°C or -80°C) and protected from light. However, its stability in aqueous buffers over long periods is not well-characterized and may be limited, especially at physiological pH and temperature. It is recommended to prepare fresh working solutions from the frozen stock for each experiment.
Q5: Are there any known signaling pathways affected by this compound?
A5: The primary signaling pathway affected by this compound is the DNA damage response pathway due to its inhibition of topoisomerase II.[1] This can lead to the activation of apoptotic pathways. While the direct effects of this compound on other specific pathways like NF-κB have not been extensively detailed in the available literature, it is plausible that downstream effects of DNA damage and cellular stress could modulate various signaling cascades.
Q6: What are the expected cytotoxic concentrations of this compound?
A6: The cytotoxic potency of this compound can vary depending on the cell line being tested. However, it has been shown to inhibit DNA topoisomerase II with an IC50 value of 2.2 µM.[1] Therefore, for initial experiments, a concentration range of 1-50 µM would be a reasonable starting point to observe cytotoxic effects.
Q7: Can I use other methods to improve the solubility of this compound?
A7: For in vitro experiments, the use of co-solvents and surfactants as described above are the most common and straightforward methods. For in vivo or more advanced applications, other formulation strategies for hydrophobic compounds exist, such as the use of cyclodextrins, liposomes, or nanoparticle-based delivery systems. These methods typically require more specialized formulation development.
References
- 1. Inhibition of DNA topoisomerases by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening | PLOS One [journals.plos.org]
Technical Support Center: Enhancing the Bioavailability of Nidulalin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of Nidulalin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a dihydroxanthone natural product isolated from fungi such as Emericella nidulans and Aspergillus latus.[1] It exhibits potent antitumor activity, primarily by inhibiting DNA topoisomerase II.[2] Like many other xanthone derivatives, this compound is a hydrophobic molecule with poor aqueous solubility, which is a major factor limiting its oral bioavailability and therapeutic efficacy.[3][4] Overcoming this limitation is crucial for its development as a potential anticancer drug.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
The main approaches to improve the bioavailability of hydrophobic compounds like this compound focus on increasing its solubility and dissolution rate, and enhancing its absorption. Key strategies include:
-
Nanoformulation: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes techniques like nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[4][5][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.[7][8][9]
-
Co-crystallization: Forming a co-crystal of this compound with a pharmaceutically acceptable co-former can modify its physicochemical properties, including solubility and dissolution.[10][11][12]
Q3: Are there any chemical modification strategies to improve this compound's bioavailability?
Yes, chemical modifications such as glycosylation and esterification have been used to improve the water solubility and pharmacokinetic profiles of other xanthones.[5][6] While specific studies on this compound are limited, these approaches could potentially be applied to its structure to enhance its bioavailability.
Troubleshooting Guides
Nanoformulation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low drug loading in nanoemulsion. | Poor solubility of this compound in the selected oil phase. | Screen a wider range of oils and surfactants. A combination of low and high HLB surfactants may improve solubilization.[13] |
| Instability of the nanoemulsion (phase separation). | Inappropriate surfactant/co-surfactant ratio or concentration. | Optimize the surfactant-to-oil ratio using a pseudo-ternary phase diagram to identify the stable nanoemulsion region.[7][13] |
| Large particle size or high polydispersity index (PDI). | Insufficient energy input during homogenization. | Increase homogenization speed or duration. Consider using a high-pressure homogenizer. |
| Drug precipitation upon dilution. | Supersaturation of the drug in the aqueous phase. | Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer) into the formulation. |
Solid Dispersion Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete amorphization of this compound. | Inadequate interaction between the drug and the polymer carrier. | Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®). Increase the polymer-to-drug ratio. |
| Phase separation or recrystallization during storage. | Thermodynamic instability of the amorphous solid dispersion. | Select a polymer with a high glass transition temperature (Tg). Store the solid dispersion in a low-humidity environment. |
| Low dissolution rate despite amorphization. | Poor wettability of the solid dispersion. | Incorporate a surfactant into the solid dispersion formulation.[11] |
Co-crystallization Difficulties
| Problem | Possible Cause | Troubleshooting Steps |
| Failure to form co-crystals. | Unsuitable co-former or solvent system. | Screen a variety of co-formers with complementary hydrogen bonding motifs. Experiment with different solvents or use liquid-assisted grinding.[10][12] |
| Formation of a physical mixture instead of a co-crystal. | Insufficient interaction time or energy. | Increase the grinding time or sonication duration. For slurry methods, allow for a longer equilibration period.[14] |
| Conversion back to the original crystalline form during dissolution. | The co-crystal is a metastable form. | Evaluate the thermodynamic stability of the co-crystal. Consider the use of a polymeric precipitation inhibitor in the dissolution medium. |
Data on Bioavailability Enhancement of Xanthones
While specific quantitative data for this compound is not yet available, the following table summarizes the bioavailability enhancement observed for other xanthones using various formulation strategies. This data can serve as a reference for expected improvements with this compound.
| Xanthone | Formulation Strategy | Key Findings | Fold Increase in Bioavailability (AUC) | Reference |
| α-Mangostin | Nanoemulsion | Reduced particle size to ~14 nm, leading to enhanced cellular uptake and cytotoxicity in HepG2 cells. | Not explicitly quantified in terms of AUC, but showed significantly higher activity. | [9] |
| Gambogic Acid | Nanoparticle core-shell | Coating with nanoparticles dramatically increased its anticancer activity against HepG2 and A549 cancer cells. | Not explicitly quantified, but showed enhanced intracellular drug delivery. | [3] |
| Quercetin (a flavonoid with similar solubility challenges) | Nanocrystals | Oral administration of nanocrystals led to a significant increase in absolute exposure. | 1.87-fold (for 280 nm particles) | [15] |
Experimental Protocols
Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of a hydrophobic drug like this compound with a hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (analytical grade)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:5 ratio (drug:carrier).
-
Dissolve the weighed this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming and sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a solid film is formed on the flask wall.
-
Scrape the solid mass from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a liquid SEDDS for this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
-
Magnetic stirrer with heating plate
-
Vortex mixer
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, add a small amount to a defined volume of water with gentle agitation.
-
Visually observe the formation of a clear or slightly bluish-white emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture to 40°C on a magnetic stirrer.
-
Add the pre-weighed this compound to the mixture and stir until it is completely dissolved.
-
Vortex the mixture to ensure homogeneity.
-
-
Characterization:
-
Determine the particle size and zeta potential of the emulsion formed upon dilution in water.
-
Assess the self-emulsification time and stability of the resulting emulsion.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for this compound-Induced Apoptosis
This compound, as a DNA topoisomerase II inhibitor, is expected to induce apoptosis through the intrinsic (mitochondrial) and potentially the extrinsic pathways. The following diagram illustrates the key steps in this process.
Caption: Proposed apoptotic pathway initiated by this compound.
Experimental Workflow for Enhancing Bioavailability
The following diagram outlines a logical workflow for selecting and optimizing a formulation to improve the bioavailability of this compound.
Caption: A systematic workflow for bioavailability enhancement.
References
- 1. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular mechanism by which genotoxic stress activates yeast SAPK Mpk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The contribution of absorption of integral nanocrystals to enhancement of oral bioavailability of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of Nidulalin A during storage
This technical support center provides guidance on the proper storage and handling of Nidulalin A to minimize degradation and ensure experimental reproducibility.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored under the recommended conditions.
-
Assess Purity: Analyze the purity of the stored this compound sample using a suitable analytical method.
-
Implement Control Experiments: Compare the activity of the stored sample with a freshly prepared standard or a new batch of this compound.
Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Degradation Products: If possible, identify the degradation products using mass spectrometry (MS) and compare their fragmentation patterns with potential degradation products of this compound, such as Nidulalin B (aromatized product) or Nidulaxanthone A (dimer).
-
Review Handling Procedures: Evaluate all experimental steps where the compound might be exposed to destabilizing factors.
-
Optimize Experimental Conditions: If degradation is suspected to occur during an assay, modify the protocol to minimize exposure to harsh conditions (e.g., reduce incubation time, adjust pH, protect from light).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C (long-term) | Minimizes chemical degradation and dimerization.[1] |
| 2-8°C (short-term) | Suitable for samples that will be used within a few days. | |
| Solvent | Anhydrous DMSO or ethanol | This compound is soluble in these solvents. Using anhydrous solvents prevents hydrolysis. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Protects against oxidation, a likely degradation pathway for the dihydroxanthone structure.[2] |
| Light | In an amber vial or protected from light | Dihydroxanthones can be light-sensitive, leading to photo-degradation.[2] |
| pH | Neutral to slightly acidic (pH 5-7) | Avoid basic conditions, which can catalyze the aromatization of the dihydroxanthone ring. |
Q2: What are the known degradation pathways for this compound?
A2: this compound is a dihydroxanthone, a class of compounds known for their instability.[3] The primary degradation pathways are:
-
Aromatization: The dihydroxanthone core has a propensity to aromatize, leading to the formation of benzophenone derivatives like Nidulalin B.[3] This is often accelerated by exposure to oxygen and basic conditions.
-
Dimerization: Under thermal stress, this compound can undergo a Diels-Alder dimerization to form Nidulaxanthone A.[4]
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures.[2]
Q3: How can I detect and quantify this compound and its potential degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the recommended method for analyzing this compound.
Experimental Protocol: HPLC-DAD Method for this compound Analysis
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (both with 0.1% formic acid) |
| Gradient | Start with 30% acetonitrile, ramp to 95% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 254 nm and 320 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
This is a general method and may require optimization for your specific instrumentation and sample matrix.
Q4: I observe a gradual color change in my this compound solution. What does this indicate?
A4: A color change, such as yellowing or browning, is often an indicator of degradation, likely due to oxidation and the formation of polymeric products. It is recommended to discard the solution and prepare a fresh one from solid stock.
Q5: Can I store this compound in an aqueous buffer?
A5: It is not recommended to store this compound in aqueous buffers for extended periods, as this can promote hydrolysis and other degradation pathways. If your experiment requires an aqueous solution, prepare it fresh before use and use it within the same day.
Visual Guides
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 3. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Nidulalin A Diastereomer Separation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Nidulalin A diastereomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound and its precursors.
Issue 1: Co-elution of cis- and trans-Diastereomers of Tetrahydroxanthone Precursors (15 and 16) on Silica Gel Chromatography.
Question: I am attempting to separate the cis- and trans-diastereomeric tetrahydroxanthone precursors of this compound, but they are co-eluting on my silica gel column. How can I resolve this?
Answer:
The close polarity of the cis- and trans-diastereomers (tricyclic tetrahydroxanthones 15 and 16) makes their separation by standard silica gel chromatography extremely challenging.[1][2] In many reported syntheses, this mixture is carried forward without purification due to this difficulty.[2]
Possible Solutions & Next Steps:
-
Proceed without Separation: The most direct approach reported is to proceed with the diastereomeric mixture to the next step. Subsequent reactions may offer opportunities for separation. For instance, it has been observed that the trans-diastereomer (15) is reactive towards enolization with reagents like LiHMDS, while the cis-diastereomer (16) is largely unreactive.[2][3] This differential reactivity can be exploited to convert the desired isomer, allowing for a potential separation of the product from the unreacted isomer.
-
High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative purposes, HPLC is a more powerful technique for separating closely related diastereomers.[4]
-
Column Choice: A normal-phase column (e.g., silica, cyano) might provide better resolution than reverse-phase columns for these specific compounds.[5] Chiral columns, such as those with cyclodextrin-based stationary phases, can also be effective for diastereomer separations.[5]
-
Solvent System: A non-polar mobile phase system (e.g., hexane/ethyl acetate or hexane/isopropanol) should be systematically optimized. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.
-
-
Acylative Kinetic Resolution (AKR): The most effective reported strategy to overcome this separation challenge is to avoid it altogether by employing an asymmetric synthesis. An acylative kinetic resolution of the chiral, racemic 2H-nidulalin A precursor using a catalyst like Hyper-BTM has been successfully used to obtain enantioenriched this compound, bypassing the difficult diastereomeric separation step.[1][3][6]
Issue 2: this compound is Inseparable from an Allylic Alcohol Byproduct.
Question: During the allylic oxidation step to produce this compound, I've formed an allylic alcohol byproduct (21) that I cannot separate from the desired product by column chromatography. What should I do?
Answer:
This is a known issue. During the synthesis involving selenium dioxide (SeO2) oxidation, this compound was found to be inseparable from the allylic alcohol byproduct 21 using column chromatography.[2][3]
Recommended Protocol:
The optimized synthetic route avoids this problem by performing the final desaturation on the pure allylic alcohol 2.[1]
-
Isolate the Allylic Alcohol: First, perform the allylic oxidation and focus on isolating the pure allylic alcohol (2) from other byproducts like the Dauben-Michno ketone (22) and xanthone (23), which is achievable via column chromatography.[2][3]
-
Final Desaturation Step: Treat the purified allylic alcohol (2) with Bobbitt's oxoammonium salt (30) to cleanly convert it to this compound in good yield without significant byproduct formation.[1]
Frequently Asked Questions (FAQs)
Q1: Why is the separation of the key diastereomeric precursors to this compound so difficult?
A1: The key precursors, tricyclic tetrahydroxanthones 15 and 16, are structural isomers with very similar functional groups and three-dimensional shapes.[2] This results in nearly identical polarities and affinities for standard chromatography stationary phases like silica gel, leading to poor separation.
Q2: What was the ratio of the cis to trans diastereomers formed in the reported synthesis?
A2: The Claisen rearrangement followed by ring-closing metathesis produced the tricyclic tetrahydroxanthones 15 (trans) and 16 (cis) in approximately a 1.2:1 ratio.[1][2]
Q3: Is it possible to convert the unreactive cis-diastereomer (16) into the more reactive trans-diastereomer (15)?
A3: Efforts to epimerize the cis-diastereomer (16) into the trans-diastereomer (15) using various conditions, including acid, base, or heat, were unsuccessful and instead resulted in further enrichment of the more stable cis-isomer.[2][3]
Q4: What is the recommended and most efficient method to obtain enantiomerically pure this compound?
A4: The most effective and recommended method is to employ an asymmetric synthesis strategy. Specifically, an acylative kinetic resolution (AKR) of chiral, racemic 2H-nidulalin A has been demonstrated to be a successful approach.[3][6][7] This method selectively acylates one enantiomer, allowing for the easy separation of the acylated product from the remaining unreacted enantiomer, thus avoiding the challenging diastereomeric separation.
Data Presentation
Table 1: Diastereomer Ratios in the Synthesis of this compound Precursors
| Diastereomer | Structure | Ratio | Separation Method | Outcome | Reference |
| trans-Tetrahydroxanthone | 15 | 1.2 | Silica Gel Chromatography | Co-eluted with cis isomer | [1][2] |
| cis-Tetrahydroxanthone | 16 | 1 | Silica Gel Chromatography | Co-eluted with trans isomer | [1][2] |
Experimental Protocols
Protocol 1: Acylative Kinetic Resolution (AKR) for Asymmetric Synthesis of this compound
This protocol outlines the key method used to bypass the difficult diastereomer separation.
Objective: To resolve racemic 2H-nidulalin A to obtain an enantioenriched product.
Materials:
-
Racemic 2H-nidulalin A
-
Hyper-BTM catalyst
-
Acylating agent (e.g., isobutyric anhydride)
-
Base (e.g., 2,6-lutidine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard workup and purification reagents
Procedure:
-
Dissolve racemic 2H-nidulalin A in anhydrous dichloromethane under an inert atmosphere.
-
Add the base (e.g., 2,6-lutidine) to the solution.
-
Add the Hyper-BTM catalyst to the reaction mixture.
-
Cool the reaction mixture to the appropriate temperature (e.g., -78 °C).
-
Slowly add the acylating agent (e.g., isobutyric anhydride) to the cooled solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.
-
Once the desired conversion is reached (typically around 50%), quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Perform an aqueous workup to extract the organic components.
-
Dry the organic layer, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting mixture of acylated product and unreacted enantiomer using silica gel chromatography to obtain the enantioenriched 2H-nidulalin A.
Protocol 2: General HPLC Method Development for Diastereomer Separation Analysis
Objective: To develop an analytical HPLC method to assess the separation of this compound-related diastereomers.
Procedure:
-
Column Selection:
-
Start with a normal-phase silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
As an alternative, consider a chiral stationary phase known for good isomer selectivity, such as a cyclodextrin-based column.[5]
-
-
Mobile Phase Scouting (Isocratic):
-
Prepare a stock solution of the diastereomeric mixture in a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Begin with a non-polar mobile phase, such as 99:1 Hexane:Isopropanol.
-
Run a series of isocratic elutions, gradually increasing the polarity. For example:
-
Run 1: 99:1 Hexane:Isopropanol
-
Run 2: 95:5 Hexane:Isopropanol
-
Run 3: 90:10 Hexane:Isopropanol
-
Run 4: 80:20 Hexane:Isopropanol
-
-
Monitor the chromatograms for any signs of peak separation.
-
-
Gradient Method Development (if needed):
-
If isocratic elution gives poor resolution or long run times, develop a shallow gradient.
-
For example, start with 5% isopropanol in hexane and create a linear gradient to 20% isopropanol over 20-30 minutes.
-
-
Optimization:
-
Adjust the flow rate (e.g., 0.5 - 1.5 mL/min) to improve peak shape and resolution.
-
Ensure the column temperature is controlled and stable.
-
Visualizations
Caption: Synthetic workflow leading to the challenging diastereomeric mixture.
Caption: Logic diagram for troubleshooting diastereomer co-elution.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Nidulalin A
Welcome to the technical support center for Nidulalin A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered while investigating and enhancing the antimicrobial efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a dihydroxanthone, a type of natural product isolated from fungi such as Emericella nidulans var lata and Penicillium.[1] It is recognized for its antitumour and antimicrobial properties.[1] Structurally, it belongs to the xanthone class of compounds, which are known for a wide range of biological activities.[2][3][4][5] One of its noted mechanisms of action is the inhibition of DNA topoisomerase II.[6]
Q2: How can the antimicrobial efficacy of this compound be enhanced?
A2: Enhancing the antimicrobial efficacy of a natural product like this compound can be approached through several strategies:
-
Synergistic Combinations: Combining this compound with other antimicrobial agents (conventional antibiotics or other natural products) can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects.[7][8][9][10][11] This is a common strategy to overcome drug resistance.[7]
-
Structural Modification: Chemical modification of the this compound scaffold can lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.
-
Formulation and Delivery: Utilizing drug delivery systems, such as nanoparticles or liposomes, can improve the solubility, stability, and targeted delivery of this compound, thereby enhancing its effective concentration at the site of infection.[12]
Q3: What is the likely mechanism of antimicrobial action for this compound?
A3: As a member of the xanthone family, this compound's antimicrobial activity may stem from several mechanisms common to this class of compounds. These include:
-
Membrane Disruption: Interaction with and disruption of the bacterial cell membrane.[2]
-
Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA topoisomerase II.[6]
-
Inhibition of Virulence Factors: Interference with bacterial communication (quorum sensing) and biofilm formation.[2][13]
-
Interference with Nucleic Acid Synthesis: Binding to DNA or interfering with DNA replication.[2]
Q4: What solvents are suitable for dissolving this compound for in vitro testing?
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment. Inconsistent inoculum size is a major source of variability.[14] |
| Compound Precipitation | This compound may precipitate in the aqueous test medium. Visually inspect the wells for any precipitation. If observed, consider using a co-solvent or a different formulation approach. |
| Plate Incubation | Ensure consistent incubation time, temperature, and aeration (if required) for all plates.[15] |
| Reading of Results | Use a standardized method for reading the MIC, either visually or with a plate reader, to minimize subjective interpretation.[14] |
Issue 2: Difficulty Interpreting Checkerboard Synergy Assay Results
| Potential Cause | Troubleshooting Step |
| Incorrect Calculation of FIC Index | The Fractional Inhibitory Concentration (FIC) index must be calculated correctly to determine synergy, additivity, indifference, or antagonism. The formula is: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[16][17] |
| Ambiguous Growth Inhibition | "Skipped wells" or trailing endpoints can make it difficult to determine the true MIC. In such cases, consider repeating the assay with smaller dilution steps or using a different growth medium. |
| Choice of Interpretation Method | Different methods exist for interpreting checkerboard results, which can lead to varied conclusions.[18][19] Choose a standard interpretation method and apply it consistently. A common interpretation is: Synergy (FICI ≤ 0.5), Additivity (0.5 < FICI ≤ 1), Indifference (1 < FICI ≤ 4), and Antagonism (FICI > 4).[16][20][21] |
Issue 3: Low or No Activity Against Gram-Negative Bacteria
| Potential Cause | Troubleshooting Step |
| Outer Membrane Barrier | The outer membrane of Gram-negative bacteria is a significant barrier to many antimicrobial compounds.[12] Consider co-administering this compound with a membrane permeabilizer or an efflux pump inhibitor. |
| Efflux Pumps | Gram-negative bacteria possess efflux pumps that can actively remove antimicrobial agents from the cell.[13] Testing against efflux pump-deficient mutant strains can help determine if this compound is a substrate for these pumps.[22] |
| Intrinsic Resistance | The target of this compound may be absent or modified in the tested Gram-negative species. |
Experimental Protocols & Data Presentation
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the broth medium.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[23]
Synergy Testing: Checkerboard Assay
This assay is used to evaluate the interaction between this compound and another antimicrobial agent.
Procedure:
-
In a 96-well plate, dilute this compound horizontally (e.g., along the columns) and the second antimicrobial agent vertically (e.g., down the rows).[16]
-
This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate each well with a standardized bacterial suspension.
-
Include rows and columns with each agent alone to determine their individual MICs.
-
Incubate the plate and read the results to identify the MIC of each agent in combination.
-
Calculate the FIC Index for each combination that inhibits growth.
Data Presentation: Example Checkerboard Assay Results
| This compound (µg/mL) | Antibiotic X (µg/mL) | Growth (+/-) | FIC Index | Interpretation |
| 8 (MIC alone) | 0 | - | - | - |
| 4 | 0 | + | - | - |
| 2 | 0 | + | - | - |
| 1 | 0 | + | - | - |
| 0 | 16 (MIC alone) | - | - | - |
| 0 | 8 | + | - | - |
| 0 | 4 | + | - | - |
| 0 | 2 | + | - | - |
| 2 | 4 | - | 0.5 | Synergy |
| 4 | 2 | - | 0.625 | Additivity |
Note: This is example data for illustrative purposes.
Visualizations
Caption: Workflow for enhancing this compound's antimicrobial efficacy.
Caption: Interpretation of checkerboard synergy assay results.
Caption: Troubleshooting low activity against Gram-negative bacteria.
References
- 1. This compound | C16H14O6 | CID 9926413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A xanthone-derived antibiotic with a multifaceted mode of action - Insight [insight.cumbria.ac.uk]
- 4. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activities of plant-derived xanthones - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergism between natural products and antibiotics against infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. The effect of combinations of antibiotics and natural products on antimicrobial resistance | News | The Microbiologist [the-microbiologist.com]
- 11. medrxiv.org [medrxiv.org]
- 12. Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Comparison of methods of interpretation of checkerboard synergy testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 21. 3.7. Checkerboard Synergy Assay [bio-protocol.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of Nidulalin A and Nidulaxanthone A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of two related natural products, Nidulalin A and Nidulaxanthone A. Sourced from fungi of the Aspergillus genus, these compounds have demonstrated potential as anticancer agents. This document synthesizes available experimental data to facilitate an objective evaluation of their performance, complete with detailed methodologies for key assays and visual representations of their mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound and Nidulaxanthone A has been evaluated in several studies. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a biological or biochemical function, are summarized below. It is important to note that these values were determined in different studies using various cell lines and assays, which can influence the outcome.
| Compound | Target/Cell Line | IC50 Value (µM) | Reference |
| This compound | DNA Topoisomerase II | 2.2 | [1] |
| MDA-MB-435 (Melanoma), SW-620 (Colon) | 0.16 - 2.14 | ||
| Nidulaxanthone A | Various Cancer Cell Lines | 3.2 - 21.9 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to determine the cytotoxicity and mechanism of action of this compound and Nidulaxanthone A.
Cytotoxicity Assays (MTT and SRB)
Two common colorimetric assays for assessing cell viability and cytotoxicity are the MTT and SRB assays. While the specific parameters for the cited IC50 values were not available in the public domain, the following represents a standard protocol for such experiments.
1. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Nidulaxanthone A. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Following incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
3. SRB (Sulphorhodamine B) Assay:
-
After the treatment period, cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
Fixed cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the bound SRB dye is solubilized with a 10 mM Tris base solution.
-
The absorbance is measured on a microplate reader at approximately 510 nm. The absorbance is proportional to the total cellular protein mass.
DNA Topoisomerase II Inhibition Assay
This compound has been identified as an inhibitor of DNA topoisomerase II. A standard in vitro assay to determine this activity is as follows:
1. Reaction Setup:
-
The reaction mixture typically contains supercoiled plasmid DNA (e.g., pBR322) as the substrate, human DNA topoisomerase II enzyme, and an ATP-containing reaction buffer.
-
Varying concentrations of the test compound (this compound) are added to the reaction mixtures. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control, and a vehicle control is also included.
2. Incubation and Termination:
-
The reactions are incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
3. Gel Electrophoresis:
-
The DNA products are resolved by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the untreated control.
Mechanism of Action and Signaling Pathways
This compound: A DNA Topoisomerase II Inhibitor
This compound exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound leads to the accumulation of DNA double-strand breaks, which triggers a cellular cascade known as the DNA Damage Response (DDR).
Nidulaxanthone A: A Dimer with Cytotoxic Properties
Nidulaxanthone A is a homodimer of this compound, formed through a proposed Diels-Alder cycloaddition. While it exhibits cytotoxicity, its specific molecular target and signaling pathway have not been as extensively studied as those of this compound. It is plausible that its cytotoxic mechanism is related to that of its monomeric precursor, but further research is required to elucidate the precise details.
Experimental Workflow
The general workflow for evaluating the cytotoxicity of a novel compound is a multi-step process that begins with in vitro assays and can progress to more complex biological systems.
Conclusion
Both this compound and Nidulaxanthone A demonstrate cytotoxic activity against cancer cell lines, positioning them as compounds of interest for further investigation in cancer drug discovery. This compound has a well-defined mechanism of action as a DNA topoisomerase II inhibitor, leading to DNA damage and apoptosis. Nidulaxanthone A, a dimer of this compound, also shows cytotoxic potential, although its specific molecular interactions and downstream effects warrant more detailed exploration. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to build upon the existing knowledge of these promising natural products.
References
Comparative Analysis of Nidulalin A and Doxorubicin: A Guide for Researchers
This guide provides a detailed comparative analysis of the natural product Nidulalin A and the widely used chemotherapeutic agent doxorubicin. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxicity, and effects on cellular processes, supported by available experimental data.
Introduction
This compound is a dihydroxanthone derivative isolated from fungi such as Emericella nidulans and Penicillium, which has demonstrated potent antitumor activity.[1] Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades, used in the treatment of a wide range of malignancies including breast, lung, and ovarian cancers. Both compounds are known to interact with DNA topoisomerase II, a critical enzyme in DNA replication and transcription, leading to cancer cell death. This guide aims to juxtapose the known characteristics of these two compounds to aid in future research and drug development endeavors.
Mechanism of Action
Both this compound and doxorubicin exert their cytotoxic effects by targeting DNA topoisomerase II. However, doxorubicin's mechanism is multifaceted, also involving DNA intercalation and the generation of reactive oxygen species (ROS).
| Feature | This compound | Doxorubicin |
| Primary Target | DNA Topoisomerase II[2][3] | DNA Topoisomerase II, DNA[2][3] |
| Mechanism | Inhibition of topoisomerase II activity.[2][3] | 1. Intercalates into DNA, disrupting replication and transcription.[2][3] 2. Inhibits topoisomerase II, preventing the re-ligation of DNA strands.[2][3] 3. Generates reactive oxygen species (ROS), causing cellular damage.[2][3] |
| Drug Class | Dihydroxanthone[1] | Anthracycline antibiotic[2][3] |
Below is a diagram illustrating the shared mechanism of Topoisomerase II inhibition.
Caption: Inhibition of Topoisomerase II by this compound and Doxorubicin.
Cytotoxicity
The cytotoxic potential of a compound is a key indicator of its anticancer efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line(s) | IC50 Value | Reference |
| This compound | (Not specified in available literature) | 2.2 µM (for Topo II inhibition) | [2][3] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 0.9 µM | |
| MCF7 (Breast Cancer) | 2.2 µM | ||
| AMJ13 (Breast Cancer) | 223.6 µg/ml | ||
| Caco-2 (Colon Cancer) | (Data for combination therapy available) |
Note: Direct comparative cytotoxicity studies between this compound and doxorubicin on the same cell lines under identical conditions are not available in the reviewed literature. The IC50 value for this compound refers to its inhibitory effect on the Topoisomerase II enzyme, not cellular cytotoxicity.
Effects on Cell Cycle and Apoptosis
The induction of cell cycle arrest and apoptosis are critical mechanisms through which anticancer agents eliminate tumor cells. Doxorubicin is well-characterized in this regard, while specific data for this compound is limited.
| Effect | This compound | Doxorubicin |
| Cell Cycle Arrest | Data not available | Induces G2/M phase arrest.[2][3] |
| Apoptosis Induction | Data not available | Induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and is mediated by factors such as p53, Bax, and Fas.[2][3] |
The following diagram illustrates the doxorubicin-induced apoptosis signaling pathway.
Caption: Doxorubicin-induced apoptosis signaling pathways.
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate and compare cytotoxic compounds like this compound and doxorubicin.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
-
Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Expose cells to the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain necrotic or late apoptotic cells with compromised membranes.
-
Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
The following diagram outlines a typical experimental workflow for comparing the cytotoxicity of two compounds.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Toxicity and Side Effects
Doxorubicin is known for its significant side effects, most notably cardiotoxicity, which is a dose-limiting factor in its clinical use. Other common side effects include myelosuppression, nausea, and alopecia. The toxicity profile of this compound has not been extensively studied, and there is a lack of data on its in vivo effects and potential side effects.
Conclusion and Future Directions
This compound and doxorubicin share a common molecular target in DNA topoisomerase II, a hallmark of many effective anticancer agents. While doxorubicin's clinical utility is well-established, its use is hampered by significant toxicity. This compound presents as a potent inhibitor of topoisomerase II, but a comprehensive understanding of its biological activity is currently lacking.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a panel of cancer cell lines and comparing them directly with doxorubicin.
-
Mechanistic Studies: Investigating the effects of this compound on cell cycle progression and the specific pathways of apoptosis it may induce.
-
In Vivo Efficacy and Toxicity: Assessing the antitumor activity and safety profile of this compound in preclinical animal models.
Such studies are essential to determine if this compound or its derivatives could be developed into viable and potentially less toxic alternatives to existing chemotherapies like doxorubicin.
References
- 1. This compound | C16H14O6 | CID 9926413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA topoisomerases by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Nidulalin A Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Nidulalin A, a dihydroxanthone natural product, has demonstrated notable antitumor activity, positioning it as a compound of interest in the development of novel cancer therapeutics.[1] Its mechanism of action has been linked to the inhibition of DNA topoisomerase II, a critical enzyme in cell replication.[2][3] This guide provides a comparative analysis of this compound and its analogs, focusing on their structure-activity relationships (SAR) to inform future drug design and development efforts. Due to a scarcity of publicly available data on a systematic series of synthetic this compound analogs, this guide will draw comparisons from related dihydroxanthone derivatives to elucidate key structural features influencing anticancer activity.
Comparative Cytotoxicity of this compound and Related Dihydroxanthones
The antitumor potential of this compound and its naturally occurring analogs, F390B and F390C, has been evaluated against DNA topoisomerases. The available data on their inhibitory concentrations (IC50) are summarized below.
| Compound | Target | IC50 (µM) |
| This compound | DNA Topoisomerase II | 2.2[2][3] |
| F390B | DNA Topoisomerase II | 16[2] |
| F390C | DNA Topoisomerase I | 5.9[2] |
Structure-Activity Relationship Insights from Dihydroxanthone Analogs
While specific data on a broad range of this compound analogs is limited, studies on various xanthone derivatives provide valuable insights into the structural features crucial for their cytotoxic effects.
The hydroxylation pattern on the xanthone scaffold significantly influences anticancer activity. For instance, studies on hydroxyxanthone derivatives have shown that the position and number of hydroxyl groups can dramatically alter their cytotoxicity against various cancer cell lines. One study highlighted that a 1,3,6,8-tetrahydroxyxanthone was the most active anticancer agent against the HepG2 human liver carcinoma cell line, with an IC50 value of 9.18 µM, which was more potent than the standard drug doxorubicin in that particular study.[4] Another study found that a trihydroxyxanthone derivative exhibited the highest anticancer activity and selectivity against the MCF-7 breast cancer cell line.[5] These findings suggest that the dihydroxy pattern in this compound is a key contributor to its bioactivity and that further modifications of these hydroxyl groups could modulate its potency and selectivity.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs typically involves cell-based assays to determine the concentration at which the compound inhibits cell viability by 50% (IC50). A commonly employed method is the MTT assay.
MTT Assay Protocol for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[6][8] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[7]
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, a sterile MTT solution (final concentration of 0.5 mg/mL) is added to each well.[6]
-
Formazan Crystal Formation: The plate is incubated for an additional 1-4 hours to allow for the formation of formazan crystals.[9]
-
Solubilization: A solubilization solution (e.g., DMSO, or a specialized solubilizing buffer) is added to each well to dissolve the formazan crystals.[6][9]
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength between 550 and 600 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects primarily through the inhibition of DNA topoisomerase II.[2][3] Topoisomerase II is a nuclear enzyme that plays a crucial role in altering DNA topology, which is essential for processes like DNA replication, transcription, and chromosome segregation.
Topoisomerase II Inhibition
Topoisomerase II inhibitors can be broadly classified into two categories: poisons and catalytic inhibitors. Topoisomerase II poisons, such as etoposide and doxorubicin, stabilize the transient covalent complex formed between the enzyme and DNA, leading to DNA strand breaks and ultimately triggering apoptosis.[10][11][12][13] The available data suggests that this compound acts as a topoisomerase II poison, given its ability to inhibit the enzyme at low micromolar concentrations.[2][3]
Induction of Apoptosis
The DNA damage induced by topoisomerase II poisons like this compound triggers cellular stress responses that can lead to programmed cell death, or apoptosis. This process is orchestrated by a complex network of signaling pathways. The two main apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14] DNA damage typically activates the intrinsic pathway.
Upon significant DNA damage, sensor proteins activate effector proteins like Bax and Bak, which lead to mitochondrial outer membrane permeabilization (MOMP).[14] This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[14]
Conclusion and Future Directions
This compound is a promising natural product with potent anticancer activity mediated through the inhibition of DNA topoisomerase II. While a comprehensive structure-activity relationship for a systematic series of its analogs is yet to be established, insights from related dihydroxanthones suggest that the number and position of hydroxyl groups are critical for its cytotoxicity. Future research should focus on the semi-synthesis or total synthesis of a library of this compound analogs with modifications at various positions of the xanthone core. This would enable a more detailed SAR study to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper investigation into the specific signaling pathways modulated by this compound and its analogs will be crucial for the rational design of next-generation anticancer agents based on this scaffold.
References
- 1. The first total synthesis of this compound, a dihydroxanthone possessing multiple bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA topoisomerases by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nidulalin A's Anticancer Target: A Comparative Guide for Researchers
For researchers and drug development professionals, the validation of a novel anticancer agent's molecular target is a critical step. This guide provides an objective comparison of Nidulalin A, a dihydroxanthone natural product, with established anticancer drugs, focusing on its validated target, DNA topoisomerases. Experimental data and detailed methodologies are presented to support this analysis.
This compound has been identified as a potent inhibitor of both DNA topoisomerase I and topoisomerase II, enzymes crucial for resolving DNA topological problems during replication, transcription, and other cellular processes.[1] By targeting these enzymes, this compound effectively disrupts DNA integrity, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism of action places this compound in the same therapeutic class as well-known topoisomerase inhibitors like doxorubicin and etoposide.
Comparative Performance: this compound vs. Standard Topoisomerase Inhibitors
To objectively assess the potential of this compound as an anticancer agent, its inhibitory activity against topoisomerases and its cytotoxicity are compared with the established drugs doxorubicin and etoposide.
Topoisomerase Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological target. The table below summarizes the IC50 values of this compound, doxorubicin, and etoposide against topoisomerase I and II.
| Compound | Topoisomerase I IC50 (µM) | Topoisomerase II IC50 (µM) |
| This compound | 5.9[1] | 2.2[1] |
| Doxorubicin | - | 2.67[2] |
| Etoposide | - | 78.4[2] |
Lower IC50 values indicate greater potency.
As the data indicates, this compound demonstrates potent inhibitory activity against both topoisomerase I and II. Notably, its inhibition of topoisomerase II is comparable to that of doxorubicin and significantly more potent than etoposide under the reported experimental conditions.
Cytotoxicity Against Cancer Cell Lines
While direct comparative studies of this compound's cytotoxicity against a broad panel of cancer cell lines are limited in the available literature, its potent antitumor activity has been noted.[3] A pigment extract from Aspergillus nidulans, the fungus that produces this compound, exhibited an IC50 of 208 µg/ml against the human larynx carcinoma cell line HEp-2.[4] For a comprehensive comparison, the table below presents a range of reported IC50 values for doxorubicin and etoposide against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Doxorubicin | HL-60 | Leukemia | 0.038[5] |
| HTETOP | - | - | |
| Etoposide | HL-60 | Leukemia | - |
| NTERA-2-cl-D1 | Testis | 0.0147 | |
| A253 | Head and Neck | 0.0714 | |
| SW982 | Soft Tissue | 0.0773 |
Experimental Protocols
The validation of this compound's anticancer target relies on robust experimental methodologies. The following sections detail the protocols for key assays used to determine topoisomerase inhibition and cytotoxicity.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and the test compound (this compound, doxorubicin, or etoposide) at various concentrations in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating agent (e.g., ethidium bromide) and a protein denaturant (e.g., sodium dodecyl sulfate).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.
-
Visualization and Quantification: Visualize the DNA bands under UV light after staining with a fluorescent dye. The amount of supercoiled and relaxed DNA is quantified to determine the percentage of inhibition at each compound concentration. The IC50 value is then calculated.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or other inhibitors) and incubate for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for target validation.
Caption: Framework for comparing topoisomerase inhibitors.
References
- 1. Inhibition of DNA topoisomerases by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H14O6 | CID 9926413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Nidulalin A: Cross-Resistance and Mechanistic Insights in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nidulalin A, a dihydroxanthone natural product with potent antitumor activity, against other established anticancer drugs. The focus is on cross-resistance profiles and the underlying molecular mechanisms of action, supported by available experimental data. While direct cross-resistance studies involving this compound are limited in publicly available literature, this guide synthesizes existing data on its primary mechanism as a topoisomerase II inhibitor to infer potential cross-resistance patterns and guide future research.
Comparative Cytotoxicity and Topoisomerase II Inhibition
This compound has been identified as a potent inhibitor of DNA topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks and subsequent induction of apoptosis in cancer cells.
Table 1: Comparative IC50 Values of Topoisomerase II Inhibitors
| Compound | Target | IC50 (µM) | Cancer Cell Line(s) | Reference |
| This compound | Topoisomerase II | 2.2 | Not specified in the primary study | |
| Etoposide | Topoisomerase II | Varies (e.g., 1-5 µM) | Various | General Knowledge |
| Doxorubicin | Topoisomerase II | Varies (e.g., 0.01-1 µM) | Various | General Knowledge |
Note: IC50 values for Etoposide and Doxorubicin are representative ranges and can vary significantly depending on the cancer cell line and experimental conditions.
The available data indicates that this compound exhibits potent topoisomerase II inhibitory activity, comparable to or within the range of clinically used drugs like etoposide. However, a comprehensive evaluation of its cytotoxicity across a panel of diverse cancer cell lines is needed to fully understand its therapeutic potential.
Inferred Cross-Resistance Profile of this compound
Cross-resistance, where cancer cells resistant to one drug also show resistance to other, often mechanistically related, drugs, is a major challenge in cancer chemotherapy. Given that this compound is a topoisomerase II inhibitor, its cross-resistance profile can be inferred from studies on other drugs in this class.
Key Inferences:
-
Resistance to other Topoisomerase II Inhibitors: Cancer cell lines with acquired resistance to etoposide or doxorubicin, often through mechanisms such as downregulation of topoisomerase IIα expression or mutations in the enzyme, are likely to exhibit cross-resistance to this compound.
-
Potential for Lack of Cross-Resistance with Other Drug Classes: Conversely, this compound may retain its efficacy against cancer cells that have developed resistance to drugs with different mechanisms of action, such as:
-
Alkylating agents (e.g., cisplatin, cyclophosphamide): These drugs damage DNA through alkylation.
-
Microtubule inhibitors (e.g., paclitaxel, vincristine): These agents interfere with microtubule dynamics during mitosis.
-
Antimetabolites (e.g., 5-fluorouracil, methotrexate): These drugs inhibit the synthesis of DNA and RNA precursors.
-
Further experimental validation is crucial to confirm these inferred cross-resistance patterns.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis. The cellular response to such DNA damage typically involves the activation of key signaling pathways that determine cell fate. While specific studies on this compound's impact on these pathways in human cancer cells are not yet available, a general model can be proposed based on the known consequences of topoisomerase II inhibition.
Proposed Apoptotic Pathway Induced by this compound
The DNA damage caused by this compound is expected to trigger the intrinsic apoptotic pathway, primarily mediated by the p53 tumor suppressor protein.
Caption: Proposed intrinsic apoptotic pathway initiated by this compound.
Potential Involvement of the NF-κB Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its role in response to DNA damage is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context. It is plausible that the DNA damage induced by this compound could modulate NF-κB activity.
Caption: Potential modulation of the NF-κB pathway by this compound.
Experimental Protocols
This section outlines the general methodologies required to conduct cross-resistance and mechanistic studies with this compound.
Cell Culture and Development of Drug-Resistant Cell Lines
-
Cell Lines: A panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) should be used.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Development of Resistant Lines: Drug-resistant sublines can be generated by continuous exposure of the parental cell lines to gradually increasing concentrations of a specific anticancer drug (e.g., etoposide, doxorubicin, cisplatin, paclitaxel) over several months. Resistance should be confirmed by determining the IC50 value, which should be significantly higher than that of the parental line.
Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) of this compound and other anticancer drugs can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability versus the log of the drug concentration.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
-
Incubate supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase IIα in the presence or absence of this compound or a known inhibitor (e.g., etoposide) in a reaction buffer containing ATP at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed form.
Western Blot Analysis for Apoptosis and Signaling Pathways
Western blotting can be used to detect changes in the expression and activation of proteins involved in apoptosis and signaling pathways.
-
Treat cancer cells with this compound at its IC50 concentration for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane and probe with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p53, phospho-p53, NF-κB p65, phospho-NF-κB p65, IκBα).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for assessing this compound cross-resistance.
Conclusion and Future Directions
This compound is a promising anticancer agent with potent topoisomerase II inhibitory activity. While direct experimental evidence is currently lacking, this guide provides a framework for understanding its potential cross-resistance profile and mechanism of action based on its drug class. To fully realize the therapeutic potential of this compound, future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a large panel of diverse human cancer cell lines, including well-characterized drug-resistant models.
-
Direct Cross-Resistance Studies: Systematically assessing the activity of this compound in cell lines resistant to various classes of anticancer drugs.
-
Mechanistic Elucidation: Investigating the specific effects of this compound on key signaling pathways, such as the p53 and NF-κB pathways, in human cancer cells to identify biomarkers of response and potential combination therapy strategies.
Such studies will be instrumental in positioning this compound within the current landscape of cancer therapeutics and guiding its further preclinical and clinical development.
In Vivo Efficacy of Nidulalin A: A Comparative Analysis with Standard Anticancer Agents
For Immediate Release
This guide provides a comparative overview of the in vivo anticancer efficacy of Nidulalin A against established chemotherapeutic agents, paclitaxel and doxorubicin. Due to the limited availability of public data on the in vivo performance of this compound, this document serves as a framework, presenting available data for paclitaxel and doxorubicin to highlight the required experimental endpoints for a comprehensive comparison.
Comparative In Vivo Efficacy
The following table summarizes the in vivo anticancer activity of paclitaxel and doxorubicin in murine models of P388 leukemia and B16 melanoma. Data for this compound is currently unavailable in the public domain and would require further experimental investigation. The "T/C value %" indicates the median tumor weight of the treated group divided by the median tumor weight of the control group, multiplied by 100. A lower T/C value indicates greater antitumor activity.
| Compound | Animal Model | Tumor Type | Dose (mg/kg) | Administration Route | T/C Value (%) | Source |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Paclitaxel | Mouse | P388 Leukemia | Not specified | Intraperitoneal | Data not available | [1] |
| Nude Mouse | B16F10 Melanoma | Not specified | Not specified | Significant tumor growth inhibition | [2] | |
| Doxorubicin | Mouse | P388 Leukemia | Not specified | Intraperitoneal | Data not available | [3][4] |
| C57BL/6 Mouse | B16 Melanoma | Not specified | Not specified | Significantly delayed tumor growth | [5] |
Experimental Protocols
A generalized protocol for evaluating the in vivo anticancer efficacy of a test compound in a murine tumor model is outlined below. Specific parameters such as cell line, animal strain, drug formulation, and dosing schedule need to be optimized for each study.
P388 Leukemia Murine Model
-
Cell Culture: P388 murine leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Male or female DBA/2 mice, 6-8 weeks old, are used.
-
Tumor Implantation: Each mouse is inoculated intraperitoneally with approximately 1 x 10^6 P388 cells.
-
Drug Administration: The test compound (e.g., this compound) and reference drugs (e.g., doxorubicin) are administered intraperitoneally starting 24 hours after tumor implantation and continuing for a specified number of days. A vehicle control group receives the administration vehicle only.
-
Efficacy Evaluation: The primary endpoint is the mean survival time of the treated groups compared to the control group. The percentage increase in lifespan (% ILS) is a common metric for efficacy.
B16 Melanoma Murine Model
-
Cell Culture: B16-F10 murine melanoma cells are cultured in a suitable medium with necessary supplements.
-
Animal Model: C57BL/6 mice, typically 6-8 weeks old, are used.
-
Tumor Implantation: Approximately 1 x 10^5 B16-F10 cells are injected subcutaneously into the flank of each mouse.
-
Drug Administration: Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The test and reference compounds are administered via a clinically relevant route (e.g., intravenously or intraperitoneally) according to a predetermined schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The tumor volume is calculated using the formula: (length x width²)/2. The primary efficacy endpoint is the T/C value, representing the relative size of treated tumors compared to control tumors at the end of the study.
Visualizing Experimental and Mechanistic Pathways
To facilitate a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated.
Caption: A generalized workflow for in vivo anticancer drug evaluation.
Caption: Postulated signaling pathway for this compound.
Caption: Simplified signaling pathway for Paclitaxel.
Caption: Simplified signaling pathway for Doxorubicin.
Conclusion
While this compound has been identified as a compound with potent antitumour activity, a comprehensive in vivo comparison with standard agents like paclitaxel and doxorubicin is hampered by the lack of publicly available, quantitative efficacy data. The experimental frameworks and comparative data for established drugs provided in this guide are intended to serve as a benchmark for future in vivo studies on this compound. Further research is warranted to fully elucidate its therapeutic potential and position it within the current landscape of anticancer agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Anticancer Activity of Paclitaxel-Loaded Mesoporous Silica Nanoparticles in B16F10 Melanoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of doxorubicin-induced cell death in vitro and in vivo by cycloheximide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to doxorubicin in tumor cells in vitro and in vivo after pretreatment with verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo characterization of a doxorubicin resistant B16 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dihydroxanthone Derivatives as Topoisomerase Inhibitors: Nidulalin A vs. F390B and F390C
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between topoisomerase inhibitors is critical for advancing anticancer therapies. This guide provides a detailed comparison of three cytotoxic dihydroxanthone derivatives—Nidulalin A, F390B, and F390C—and their inhibitory effects on DNA topoisomerases.
This document summarizes their performance based on available experimental data, outlines typical experimental protocols for assessing topoisomerase inhibition, and visualizes the underlying molecular mechanisms and experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound, F390B, and F390C against DNA topoisomerases I and II has been evaluated, with their efficacy quantified by the half-maximal inhibitory concentration (IC50). The data clearly indicates differential selectivity of these compounds for the two types of topoisomerases.
| Compound | Target Topoisomerase | IC50 (µM)[1] |
| This compound | Topoisomerase II | 2.2[1] |
| F390B | Topoisomerase II | 16[1] |
| F390C | Topoisomerase I | 5.9[1] |
As the data indicates, this compound is the most potent inhibitor of the three, with a strong preference for topoisomerase II. F390B also targets topoisomerase II, but with significantly lower potency. In contrast, F390C selectively inhibits topoisomerase I. This differential activity highlights the potential for these compounds in targeted cancer therapy, depending on the specific topoisomerase expression profile of the tumor.
Experimental Protocols: Assessing Topoisomerase Inhibition
The determination of IC50 values for topoisomerase inhibitors typically involves in vitro assays that measure the enzyme's ability to alter DNA topology. The following is a representative protocol for a DNA relaxation assay, commonly used to screen for topoisomerase I and II inhibitors.
DNA Relaxation Assay
This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerases. Inhibitors will prevent this relaxation.
Materials:
-
Human Topoisomerase I or II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/ml BSA. For Topoisomerase II, 1 mM ATP is also required.
-
Test compounds (this compound, F390B, F390C) dissolved in DMSO
-
Stop Solution/Loading Dye: 1% SDS, 0.025% bromophenol blue, 50% glycerol
-
Agarose gel (1%) containing an intercalating dye (e.g., ethidium bromide)
-
Electrophoresis buffer (e.g., TBE or TAE)
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:
-
Assay Buffer
-
Supercoiled DNA (e.g., 0.5 µg)
-
Varying concentrations of the test compound (or DMSO for control)
-
-
Add the topoisomerase enzyme to each reaction tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 5 µL of the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualize the DNA bands under UV light and capture the image.
-
Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the control (DMSO) reaction.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of topoisomerase inhibition and the workflow of a typical inhibition assay.
Caption: General mechanism of topoisomerase inhibition leading to apoptosis.
Caption: Workflow for a topoisomerase DNA relaxation inhibition assay.
References
A Comparative Analysis of Nidulalin A and Phomalevones A and C for Drug Development Professionals
An in-depth guide to the biological activities, mechanisms of action, and experimental evaluation of three promising fungal metabolites.
This guide provides a comparative overview of Nidulalin A and phomalevones A and C, secondary metabolites derived from fungi with significant potential in drug discovery. We present a detailed analysis of their reported biological activities, supported by available quantitative data, and outline the experimental protocols for their evaluation. Furthermore, this guide illustrates key signaling pathways and experimental workflows to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
This compound, isolated from Emericella nidulans and Penicillium species, is a dihydroxanthone derivative recognized for its potent antitumor and antimicrobial properties[1]. Phomalevones A and C, isolated from a Hawaiian Phoma sp., are structurally related dimeric and pseudodimeric polyketides, respectively, and have demonstrated notable antibacterial and antifungal activities[2]. The structural similarities and distinct biological profiles of these compounds make them compelling subjects for comparative study in the quest for new therapeutic agents.
Quantitative Biological Activity
The following tables summarize the available quantitative data on the biological activities of this compound and phomalevones A and C.
Table 1: Antitumor and Cytotoxic Activity
| Compound | Activity Type | Target/Cell Line | IC50 | Reference |
| This compound | DNA Topoisomerase II Inhibition | Human Topoisomerase II | 2.2 µM | [3][4] |
| This compound | Cytotoxicity | Human and Murine Tumour Cell Lines | Data not available in specific IC50 values | [1][5] |
| Phomalevone A | Cytotoxicity | Not Reported | - | |
| Phomalevone C | Cytotoxicity | Not Reported | - |
Table 2: Antimicrobial Activity
| Compound | Activity Type | Organism | MIC/IC50 | Reference |
| This compound | Antimicrobial | Not specified | Data not available in specific MIC values | [1][5] |
| Phomalevone A | Antibacterial | Bacillus subtilis, Staphylococcus aureus | Inhibition zone data available, specific MIC values not found in primary sources. | [2] |
| Phomalevone C | Antibacterial | Bacillus subtilis, Staphylococcus aureus | Inhibition zone data available, specific MIC values not found in primary sources. | [2] |
| Phomalevone C | Antifungal | Aspergillus flavus | IC50: 4 µg/mL | |
| Phomalevone C | Antifungal | Fusarium verticillioides | MIC: ~10 µg/mL |
Note: Specific MIC values for phomalevones A and C from a verifiable, full-text primary source were not available in the conducted search. The provided data for Phomalevone C's antifungal activity is based on a citation for which the full text could not be accessed.
Mechanism of Action
This compound: A DNA Topoisomerase II Inhibitor
This compound exerts its potent antitumor activity through the inhibition of DNA topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation[3][4]. By stabilizing the enzyme-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This DNA damage triggers the DNA Damage Response (DDR) pathway, activating kinases such as ATM and ATR. These, in turn, activate downstream checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest, typically at the G2/M phase, and ultimately inducing apoptosis[6][7][8].
Figure 1. Signaling pathway of this compound-induced apoptosis.
Phomalevones A and C: Putative Membrane-Disrupting and DNA Synthesis Inhibitors
The precise mechanism of action for phomalevones A and C has not been fully elucidated. However, as members of the xanthone class of compounds, their antimicrobial activity is likely attributable to one or more of the following mechanisms observed for other xanthone derivatives:
-
Disruption of the Cell Membrane: The lipophilic nature of the xanthone scaffold allows for insertion into the bacterial cell membrane, leading to increased permeability, dissipation of the membrane potential, and leakage of intracellular components[9][10].
-
Inhibition of DNA Synthesis: Some xanthones have been shown to interfere with DNA replication, potentially by inhibiting enzymes such as DNA gyrase[9].
-
Inhibition of Efflux Pumps: Certain xanthone derivatives can inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby potentially reversing multidrug resistance[11].
Figure 2. Potential antibacterial mechanisms of phomalevones.
Experimental Protocols
DNA Topoisomerase II Relaxation Assay
This assay is used to determine the inhibitory effect of a compound on the ability of topoisomerase II to relax supercoiled DNA.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM NaCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 1.5 mg/mL BSA, 10 mM ATP)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile deionized water
-
Stop solution/loading dye (e.g., containing SDS, bromophenol blue, and glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a reaction mixture containing the 10x reaction buffer, supercoiled DNA, and sterile water to the desired final volume.
-
Add the test compound at various concentrations to the reaction mixtures. Include a solvent control (no compound) and a positive control inhibitor if available.
-
Initiate the reaction by adding a predetermined amount of human topoisomerase II enzyme to each reaction tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel (e.g., 1%).
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain, visualize under UV light, and capture the image.
-
Quantify the band intensities to determine the percentage of inhibition of DNA relaxation at each compound concentration and calculate the IC50 value.
Figure 3. Experimental workflow for DNA Topoisomerase II relaxation assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (phomalevones A and C) dissolved in a suitable solvent
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the appropriate growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in the growth medium.
-
Inoculate each well (except for a sterility control) with the standardized microbial suspension.
-
Include a positive growth control (microorganism in medium without the test compound) and a sterility control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that shows no visible growth.
Agar Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
Test microorganisms
-
Appropriate solid growth medium (e.g., Mueller-Hinton Agar)
-
Sterile paper disks (6 mm diameter)
-
Test compounds dissolved in a volatile solvent
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Using a sterile swab, evenly inoculate the entire surface of an agar plate to create a lawn of bacteria.
-
Impregnate sterile paper disks with a known concentration of the test compounds and allow the solvent to evaporate.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Figure 4. Experimental workflows for antimicrobial susceptibility testing.
Conclusion
This compound and phomalevones A and C represent valuable natural products with distinct and potent biological activities. This compound's well-defined mechanism as a DNA topoisomerase II inhibitor makes it a strong candidate for further development as an anticancer agent. The phomalevones, with their broad-spectrum antimicrobial properties, warrant further investigation to elucidate their precise mechanism of action and to establish a more detailed quantitative profile of their activity. This comparative guide provides a foundational resource for researchers to design and execute further studies aimed at harnessing the therapeutic potential of these fascinating fungal metabolites.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. Inhibition of DNA topoisomerases by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C16H14O6 | CID 9926413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 7. DNA damage repair: historical perspectives, mechanistic pathways and clinical translation for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Unraveling the Apoptotic Mechanisms of Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel cancer therapeutics, understanding the intricate mechanisms by which compounds induce programmed cell death, or apoptosis, is paramount. This guide provides a comparative analysis of the apoptotic pathways induced by several natural and synthetic compounds, with a special focus on the promising but less-understood molecule, Nidulalin A. While the potent antitumor activity of this compound, isolated from Aspergillus nidulans, has been acknowledged, a detailed molecular roadmap of its apoptosis-inducing mechanism remains to be fully elucidated.[1][2]
This guide will compare the known apoptotic mechanisms of well-characterized anticancer agents—Vernodalin, Allicin, Sinulariolide, and the conventional chemotherapeutic drug Doxorubicin—to provide a framework for future investigations into this compound. By presenting available quantitative data, detailed experimental protocols, and visual signaling pathways, we aim to equip researchers with the necessary tools to validate and compare the apoptotic machinery triggered by these and other novel compounds.
Comparative Analysis of Apoptosis Induction
| Compound | Cell Line | IC50 Value | Reference |
| This compound (related pigment) | HEp-2 (Human Larynx Carcinoma) | 208 µg/mL | [1] |
| Vernodalin | MCF-7 (Breast Cancer) | 6.25 µg/ml | [3][4] |
| MDA-MB-231 (Breast Cancer) | 12.5 µg/ml | [3][4] | |
| HT-29 (Colon Cancer) | Not specified | [5] | |
| HCT116 (Colon Cancer) | Not specified | [5] | |
| Allicin | SGC-7901 (Gastric Cancer) | 0.016 mg/mL | [6] |
| U251 (Glioma) | 30-60 µg/mL | [7] | |
| Sinulariolide | HA22T (Hepatocellular Carcinoma) | 8.46 µg/mL | [8] |
| HepG2 (Hepatocellular Carcinoma) | 10.34 µg/mL | [8] | |
| Huh7 (Hepatocellular Carcinoma) | 12.31 µg/mL | [8] | |
| Hep3B (Hepatocellular Carcinoma) | 16.52 µg/mL | [8] | |
| TSGH (Bladder Carcinoma) | 15 µM | [9][10] | |
| Doxorubicin | iPS-derived Cardiomyocytes | Dose-dependent apoptosis | [11] |
| BCR-ABL1-expressing cells | 1.0 µM | [12] |
Table 1: Comparative IC50 Values of Various Apoptosis-Inducing Agents.
Key Markers of Apoptosis
The induction of apoptosis is characterized by a series of biochemical events, including the activation of caspases and the regulation of the Bcl-2 family of proteins. The following table summarizes the known effects of the comparative compounds on these key apoptotic markers.
| Compound | Caspase-3/7 Activation | Caspase-8 Activation | Caspase-9 Activation | Regulation of Bcl-2 Family Proteins | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Vernodalin | Increased | Not significant | Increased | Downregulation of Bcl-2 and Bcl-xL; Upregulation of Bax | [4][5][13] |
| Allicin | Increased | Increased | Increased | Upregulation of Bax; Downregulation of Bcl-2 | [7][14][15][16] |
| Sinulariolide | Increased | Not significant | Increased | Downregulation of Bcl-2, Bcl-xL, and Mcl-1; Upregulation of Bax and Bad | [9][10][17][18] |
| Doxorubicin | Increased | Data not available | Data not available | Increased Bcl-2:Bax ratio in some contexts | [12][19][20] |
Table 2: Effects of Comparative Compounds on Key Apoptotic Markers.
Signaling Pathways of Apoptosis Induction
The apoptotic cascade is primarily mediated through two interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. The following diagrams illustrate the known signaling pathways for the comparative compounds.
Caption: Overview of the extrinsic and intrinsic apoptotic pathways.
Caption: Vernodalin induces apoptosis via ROS and JNK pathways.
Caption: Allicin triggers both extrinsic and intrinsic apoptosis.
Experimental Protocols
To facilitate the validation and comparison of apoptotic mechanisms, detailed protocols for key assays are provided below.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability and to determine the IC50 value of a compound.
Materials:
-
Cells in culture
-
Compound of interest (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24][25]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells with the desired treatment.
-
Harvest 1-5 x 10⁵ cells by centrifugation.[21]
-
Wash the cells once with cold PBS.[21]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[24]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[21]
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[26][27][28][29][30]
Materials:
-
Treated and control cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and equilibrate to room temperature.[27]
-
Remove the 96-well plate containing cells from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[29]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.[27]
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.[31][32][33][34][35]
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for Bcl-2, Bax, etc.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[33]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities.
Conclusion and Future Directions
While significant progress has been made in understanding the apoptotic mechanisms of various natural and synthetic compounds, the precise signaling cascade initiated by this compound remains an open area for investigation. This guide provides a comparative framework and detailed methodologies to facilitate such studies. Future research should focus on determining the IC50 values of this compound in a panel of cancer cell lines, assessing its impact on caspase activation and the expression of Bcl-2 family proteins, and ultimately delineating the specific signaling pathways involved in its pro-apoptotic activity. Such knowledge will be instrumental in evaluating the therapeutic potential of this compound as a novel anticancer agent.
References
- 1. Dual anticancer activity of Aspergillus nidulans pigment and Ionizing γ-Radiation on human larynx carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 5. Vernodalin induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of allicin on both telomerase activity and apoptosis in gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Induction of apoptosis by sinulariolide from soft coral through mitochondrial-related and p38MAPK pathways on human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Apoptosis by Sinulariolide from Soft Coral through Mitochondrial-Related and p38MAPK Pathways on Human Bladder Carcinoma Cells | MDPI [mdpi.com]
- 11. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allicin induces apoptosis in gastric cancer cells through activation of both extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase-independent cell death by allicin in human epithelial carcinoma cells: involvement of PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Allicin induces apoptosis through activation of both intrinsic and extrinsic pathways in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sinulariolide Induced Hepatocellular Carcinoma Apoptosis through Activation of Mitochondrial-Related Apoptotic and PERK/eIF2α/ATF4/CHOP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Doxorubicin-induced apoptosis enhances monocyte infiltration and adverse cardiac remodeling in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bosterbio.com [bosterbio.com]
- 24. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 25. kumc.edu [kumc.edu]
- 26. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 27. ulab360.com [ulab360.com]
- 28. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 29. promega.com [promega.com]
- 30. tripod.nih.gov [tripod.nih.gov]
- 31. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 32. edspace.american.edu [edspace.american.edu]
- 33. Western blot protocol | Abcam [abcam.com]
- 34. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nidulalin A Synthesis Methods
Nidulalin A, a dihydroxanthone natural product, has garnered significant interest in the scientific community due to its potent biological activities, including the inhibition of DNA topoisomerase II. The total synthesis of this complex molecule has been approached by different research groups, offering distinct strategies for its construction. This guide provides a detailed head-to-head comparison of the two prominent total syntheses of this compound: the initial route developed by Hosokawa and coworkers and the more recent, concise approach by Porco and his team. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the available synthetic methodologies.
Overview of Synthetic Strategies
Two primary synthetic routes to (±)-Nidulalin A have been reported in the literature, with a subsequent asymmetric adaptation for the more recent method.
-
The Hosokawa Synthesis (2009): The first total synthesis of racemic this compound was accomplished by Hosokawa and coworkers. This pioneering work established a feasible, albeit lengthy, 10-step route to the natural product. Due to the limited availability of the full experimental details in the published letter, a comprehensive step-by-step analysis with individual yields is not possible. However, the overall approach laid the groundwork for future synthetic endeavors.
-
The Porco Synthesis (2024): In an effort to expedite the synthesis for further biological studies, Porco and coworkers developed a significantly more concise four-step de novo synthesis of racemic this compound.[1] This was followed by an asymmetric synthesis to obtain enantioenriched this compound.[1] The key features of this strategy include a chromone ester activation, a vinylogous addition, and a ketone desaturation.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative data for the racemic syntheses of this compound. Due to the lack of detailed information for the Hosokawa synthesis, a direct step-by-step yield comparison is not feasible.
Table 1: Overall Comparison of Racemic this compound Syntheses
| Parameter | Hosokawa Synthesis (2009) | Porco Synthesis (2024) |
| Number of Steps | 10 | 4 |
| Overall Yield | Not Reported | ~21% |
| Starting Material | Not specified in available literature | Chromone ester |
| Key Reactions | Not detailed in available literature | Allyl triflate activation, Vinylogous addition, Carbonyl desaturation |
Table 2: Step-by-Step Yields for the Porco Synthesis of (±)-Nidulalin A[1]
| Step | Transformation | Reagents | Yield (%) |
| 1 | Allyloxy chromenone formation | Allyl triflate | 55 |
| 2 | Vinylogous addition and demethylation | 2-(Trimethylsilyloxy)furan, MgI₂ | 41 |
| 3 | Allylic oxidation | SeO₂ | Not specified, leads to a mixture |
| 4 | Carbonyl desaturation | Bobbitt's salt | 78 |
Experimental Protocols
Porco Synthesis: Key Experimental Steps[1]
Step 1: Synthesis of Allyloxy Chromenone
To a solution of the starting chromone ester in a suitable solvent, freshly prepared allyl triflate (2.8 equivalents) is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. The desired allyloxy chromenone is then isolated and purified by column chromatography.
Step 2: Vinylogous Addition and Demethylation
The allyloxy chromenone is dissolved in a suitable solvent and cooled. 2-(Trimethylsilyloxy)furan is added, followed by a Lewis acid such as TMSI. After the vinylogous addition is complete, the reaction is quenched. The crude product is then subjected to demethylation using MgI₂ in a suitable solvent to yield a mixture of diastereomers.
Step 3: Allylic Oxidation
The mixture of diastereomers from the previous step is dissolved in dioxane, and selenium dioxide (SeO₂) is added. The reaction is heated to reflux. This step results in the formation of a mixture containing the desired allylic alcohol, which is then carried forward.
Step 4: Carbonyl Desaturation to (±)-Nidulalin A
The crude mixture containing the allylic alcohol is dissolved in 1,2-dichloroethane (DCE). Bobbitt's salt (4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) is added, and the mixture is refluxed. This final step affords (±)-Nidulalin A, which is purified by chromatography.
Hosokawa Synthesis
Detailed experimental protocols for the 10-step synthesis by Hosokawa and coworkers are not publicly available in the searched literature.
Asymmetric Synthesis by the Porco Group
The Porco group extended their racemic synthesis to an asymmetric route to obtain enantioenriched this compound.[1] This was achieved through an acylative kinetic resolution (AKR) of a chiral, racemic intermediate (2H-nidulalin A) using a Hyper-BTM catalyst.[1] This highlights the adaptability of their concise route for accessing specific stereoisomers of the natural product.
Mandatory Visualizations
Synthetic Pathway Diagrams
Head-to-Head Comparison and Conclusion
The synthesis of this compound by Porco and coworkers presents a significant advancement in efficiency compared to the pioneering route by Hosokawa. The key advantages of the Porco synthesis are:
-
Conciseness: A four-step route is substantially shorter than a ten-step synthesis, leading to a more rapid and resource-efficient production of this compound.
-
Higher Overall Yield: Although the overall yield for the Hosokawa synthesis is not reported, the approximately 21% overall yield of the Porco synthesis is respectable for a multi-step natural product synthesis.
-
Strategic Bond Formation: The use of a vinylogous addition to rapidly construct the core of the molecule is a key strategic element of the Porco route.
-
Amenability to Asymmetric Synthesis: The Porco synthesis has been successfully adapted for an asymmetric approach, allowing for the preparation of enantioenriched this compound, which is crucial for detailed biological and pharmacological studies.
References
Benchmarking Nidulalin A's Therapeutic Index: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of Nidulalin A. Due to the limited publicly available data on the specific therapeutic index of this compound, this document outlines its known mechanism of action and potency. For comparative context, it benchmarks this information against other classes of cytotoxic agents and provides detailed, generalized experimental protocols for determining the therapeutic index of an investigational compound like this compound.
Understanding this compound's Potency
This compound is a dihydroxanthone natural product with demonstrated potent antitumour activity.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[3][4] By inhibiting this enzyme, this compound can lead to the arrest of cancer cell proliferation.
The available in vitro potency data for this compound is summarized in the table below.
| Compound | Target | Potency (IC50) | Reference |
| This compound | DNA Topoisomerase II | 2.2 µM | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Comparative Landscape: Other Cytotoxic Agents
To contextualize the potency of this compound, it is useful to compare it with other established anticancer agents. For reference, this section includes data on other Topoisomerase II inhibitors and a major class of chemotherapeutics, the Microtubule-Targeting Agents (MTAs). A favorable therapeutic index is a crucial goal in the development of all anticancer agents to maximize efficacy while minimizing toxicity.[5][6]
Other Topoisomerase II Inhibitors
This class of drugs also targets DNA topoisomerase II, but their potencies can vary significantly.
| Compound | Potency (IC50) | Reference |
| Doxorubicin | 2.67 µM | [7] |
| Etoposide | 78.4 µM | [7] |
| m-AMSA | ~10 µg/mL | [4] |
Microtubule-Targeting Agents (MTAs)
MTAs, such as taxanes and vinca alkaloids, represent a different mechanistic class of anticancer drugs that interfere with microtubule dynamics during cell division.[8][9][10] They are a cornerstone of cancer chemotherapy, but their use can be limited by toxicity and the development of resistance.[6][8] The development of new MTAs often aims for an improved therapeutic index.[9]
| Compound Class | Examples | General Mechanism of Action | Reference |
| Taxanes | Paclitaxel, Docetaxel | Microtubule stabilization | [11][12] |
| Vinca Alkaloids | Vincristine, Vinblastine | Inhibition of microtubule polymerization | [13][14] |
Direct comparison of IC50 values across different drug classes and experimental conditions should be made with caution.
Mechanism of Action of this compound
This compound exerts its anticancer effect by inhibiting DNA Topoisomerase II. This enzyme normally resolves DNA tangles and supercoils by creating transient double-strand breaks. By inhibiting the enzyme, this compound leads to the accumulation of these breaks, ultimately triggering cell cycle arrest and apoptosis.
Experimental Protocols for Therapeutic Index Determination
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[15][16] A higher TI is preferable as it indicates a wider margin between the toxic and effective doses.[15]
Therapeutic Index (TI) = TD50 / ED50
Where:
-
TD50 (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the population. In preclinical animal studies, this is often represented by the LD50 (Median Lethal Dose).[15][17]
-
ED50 (Median Effective Dose): The dose of a drug that produces a desired therapeutic effect in 50% of the population.[15]
Below are generalized protocols for determining the ED50 and LD50 in a preclinical setting for an investigational anticancer agent like this compound.
Protocol for Determining Median Effective Dose (ED50)
This protocol outlines an in vivo efficacy study using a tumor xenograft model.[1][2][18]
Objective: To determine the dose of this compound required to achieve a 50% reduction in tumor growth.
Materials:
-
This compound (or test compound)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human cancer cell line relevant to the intended therapeutic indication
-
Cell culture reagents
-
Calipers for tumor measurement
-
Appropriate vehicle for drug administration
Procedure:
-
Cell Culture and Implantation: Culture the selected human cancer cells in vitro. Once a sufficient number of cells is reached, implant them subcutaneously into the flank of the immunodeficient mice.[2]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize the tumor-bearing mice into several groups (e.g., 5-6 groups, with n=8-10 mice per group). One group will serve as the vehicle control, while the other groups will receive different doses of this compound.
-
Dosing: Administer this compound (dissolved in a suitable vehicle) to the treatment groups according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, intravenous, oral). The control group receives only the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Data Analysis: At the end of the study, plot the dose of this compound against the percentage of tumor growth inhibition. The ED50 is the dose at which a 50% inhibition of tumor growth is observed compared to the control group.
Protocol for Determining Median Lethal Dose (LD50)
This protocol describes an acute toxicity study to determine the dose of this compound that is lethal to 50% of the test animals.[17][19]
Objective: To determine the single-dose LD50 of this compound in mice.
Materials:
-
This compound (or test compound)
-
Healthy mice (e.g., Swiss albino mice) of a single sex
-
Appropriate vehicle for drug administration
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Dose Ranging (Optional but Recommended): A preliminary study with a small number of animals per dose group can help identify the approximate range of lethal doses.
-
Main Study - Grouping and Dosing: Divide the animals into several groups (e.g., 5-6 groups, with n=6-10 mice per group). Administer a single dose of this compound to each group, with doses escalating geometrically across the groups. A control group receives only the vehicle.
-
Observation: Observe the animals continuously for the first few hours post-administration and then periodically (e.g., daily) for 14 days. Record all signs of toxicity, morbidity, and mortality.
-
Data Analysis: Record the number of mortalities in each dose group. Use a statistical method (e.g., probit analysis) to calculate the LD50 value.[19]
Workflow for Therapeutic Index Determination
The process of determining the therapeutic index involves a coordinated series of in vitro and in vivo experiments to establish both the efficacy and toxicity profiles of a drug candidate.
References
- 1. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Inhibition of DNA topoisomerases by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting DNA Topoisomerase II in Antifungal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacogenetics, enzyme probes and therapeutic drug monitoring as potential tools for individualizing taxane therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Microtubule-targeting agents in oncology and therapeutic potential in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Taxane - Wikipedia [en.wikipedia.org]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic index - Wikipedia [en.wikipedia.org]
- 16. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. probiocdmo.com [probiocdmo.com]
- 19. acute toxicity ld50: Topics by Science.gov [science.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nidulalin A in a Laboratory Setting
Key Chemical Properties and Safety Considerations
Nidulalin A is a member of the xanthone class of compounds, characterized by a dihydroxanthone skeleton.[1] Its cytotoxic nature necessitates careful handling to avoid exposure. Unused quantities and contaminated materials must be treated as hazardous waste.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | PubChem[1] |
| Molecular Weight | 302.28 g/mol | PubChem[1] |
| Appearance | Solid (assumed) | General chemical knowledge |
| Solubility | Likely soluble in organic solvents | General chemical knowledge |
| Known Hazards | Potent antitumour activity, antimicrobial agent | PubChem[1] |
Recommended Disposal Protocol for this compound
The following step-by-step procedure is a recommended guideline for the safe disposal of this compound and associated waste. This protocol is based on standard practices for handling hazardous chemical waste in a laboratory environment.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated filter paper, and disposable labware (e.g., pipette tips, vials), in a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
-
Liquid Waste: Collect all liquid waste containing this compound, including solutions and solvent rinses, in a separate, labeled hazardous waste container for organic or halogenated organic waste, depending on the solvent used. Do not mix with aqueous or non-hazardous waste streams.
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container that is puncture-resistant.
3. Decontamination of Labware:
-
Reusable glassware and equipment that have come into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. The solvent rinse should be collected as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
4. Waste Storage:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure containers are properly sealed to prevent leaks or spills.
5. Final Disposal:
-
All waste contaminated with this compound must be disposed of through an approved hazardous waste management service. Do not dispose of this material down the drain or in regular trash.[2][3]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Ensure all containers are labeled in accordance with regulatory requirements, including the full chemical name and hazard warnings.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps for the safe handling and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with handling this compound and ensure that its disposal is conducted in a manner that is safe for both individuals and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
